Buxbodine B
Description
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Properties
Molecular Formula |
C26H41NO2 |
|---|---|
Molecular Weight |
399.6 g/mol |
IUPAC Name |
15-[1-(dimethylamino)ethyl]-14-hydroxy-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadec-4-en-6-one |
InChI |
InChI=1S/C26H41NO2/c1-16(27(6)7)21-17(28)14-24(5)19-9-8-18-22(2,3)20(29)10-11-25(18)15-26(19,25)13-12-23(21,24)4/h10-11,16-19,21,28H,8-9,12-15H2,1-7H3 |
InChI Key |
NZZQZWQHKWTQRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)C=CC(=O)C5(C)C)C)C)O)N(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Boldine
Disclaimer: Initial searches for "Buxbodine B" did not yield any specific scientific information. This guide focuses on the mechanism of action of Boldine , a compound with a phonetically similar name and available research data. The following information is based on the assumption that "Boldine" was the intended topic of interest.
Boldine, an aporphine alkaloid, has been the subject of research for its potential therapeutic effects. This document provides a detailed overview of its mechanism of action, focusing on its role as a cholinesterase inhibitor and an anti-inflammatory agent. The information is intended for researchers, scientists, and drug development professionals.
Cholinesterase Inhibition
Boldine has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the breakdown of the neurotransmitter acetylcholine.[1][2] The inhibition of these enzymes is a key strategy in the management of conditions like Alzheimer's disease, where there is a deficit in cholinergic neurotransmission.[3][4]
Quantitative Data on Cholinesterase Inhibition
The inhibitory activity of Boldine against AChE and BChE has been quantified, with the following IC50 values reported:
| Enzyme | IC50 (μmol/L) |
| Acetylcholinesterase (AChE) | 372 |
| Butyrylcholinesterase (BChE) | 321 |
| Source:[1][2] |
Studies have indicated that Boldine acts as a non-competitive inhibitor of these cholinesterases.[1]
Experimental Protocol: Cholinesterase Inhibition Assay
The following is a detailed methodology for determining the inhibitory effect of Boldine on AChE and BChE, based on the Ellman's colorimetric assay.[1][2][4]
Objective: To determine the IC50 value of Boldine for acetylcholinesterase and butyrylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from human erythrocytes
-
Butyrylcholinesterase (BChE) from human serum
-
Boldine
-
Acetylthiocholine iodide (ATCI) as a substrate for AChE
-
Butyrylthiocholine iodide (BTCI) as a substrate for BChE
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of Boldine in a suitable solvent.
-
Prepare stock solutions of ATCI, BTCI, and DTNB in phosphate buffer.
-
Prepare working solutions of AChE and BChE in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer
-
AChE or BChE enzyme solution
-
Boldine solution at various concentrations
-
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a specified period (e.g., 10 minutes).
-
Add the substrate (ATCI for AChE or BTCI for BChE) to initiate the enzymatic reaction.
-
Add DTNB to the mixture. DTNB reacts with the product of the enzymatic reaction (thiocholine) to produce a yellow-colored compound (5-thio-2-nitrobenzoate).
-
-
Measurement:
-
Measure the absorbance of the yellow product at 412 nm using a spectrophotometer at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of Boldine.
-
Determine the percentage of inhibition for each concentration relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the Boldine concentration.
-
Calculate the IC50 value, which is the concentration of Boldine that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
Workflow for Cholinesterase Inhibition Assay
Caption: Workflow for determining the IC50 of Boldine on cholinesterases.
Anti-Inflammatory Mechanism of Action
Boldine has demonstrated anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[5] Specifically, it has been shown to inhibit the JAK2/STAT3 and NF-κB signaling pathways.[5]
Inhibition of Pro-inflammatory Cytokines
Experimental evidence suggests that Boldine can significantly reduce the mRNA expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5] This reduction in cytokine expression is a key indicator of its anti-inflammatory effect.
Modulation of Signaling Pathways
Boldine exerts its anti-inflammatory effects through the following mechanisms:
-
JAK2/STAT3 Pathway: Boldine has been observed to reduce the phosphorylation levels of Janus kinase 2 (JAK2) and the Signal Transducer and Activator of Transcription 3 (STAT3).[5] The JAK/STAT pathway is a critical signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in the transcription of genes involved in immunity and inflammation.
-
NF-κB Pathway: Boldine can also reduce the phosphorylation levels of p65 and IκBα.[5] The NF-κB pathway is a central regulator of inflammatory responses, and its inhibition leads to a decrease in the expression of pro-inflammatory genes.
Signaling Pathway of Boldine's Anti-Inflammatory Action
Caption: Boldine's inhibition of the JAK2/STAT3 and NF-κB pathways.
Conclusion
The available scientific literature indicates that Boldine exhibits a multi-faceted mechanism of action, primarily centered on cholinesterase inhibition and anti-inflammatory effects. Its ability to inhibit both AChE and BChE suggests potential applications in neurodegenerative disorders. Furthermore, its capacity to downregulate pro-inflammatory cytokines by targeting the JAK2/STAT3 and NF-κB signaling pathways highlights its potential as an anti-inflammatory agent. Further research is warranted to fully elucidate the therapeutic potential of Boldine and to explore its efficacy and safety in clinical settings.
References
- 1. Inhibition of Acetylcholinesterase and Butyrylcholinesterase by a Plant Secondary Metabolite Boldine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Acetylcholinesterase and Butyrylcholinesterase by a Plant Secondary Metabolite Boldine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting acetylcholinesterase and butyrylcholinesterase in dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of Boldine and Reticuline Isolated from Litsea cubeba through JAK2/STAT3 and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Spectrometric Characterization of Buxus Alkaloids: A Technical Guide
Disclaimer: Comprehensive, publicly available spectroscopic and spectrometric data for Buxbodine B is limited. This guide provides a representative overview of the analytical techniques and expected data for Buxus alkaloids, a class of structurally related natural products. The data presented herein is compiled from various sources and serves as an illustrative example for researchers in the field.
This technical guide is intended for researchers, scientists, and drug development professionals working with Buxus alkaloids. It provides a summary of expected spectroscopic and spectrometric data (NMR, IR, and MS) and detailed experimental protocols for the characterization of these complex natural products.
Introduction to Buxus Alkaloids
Buxus alkaloids are a diverse group of steroidal or triterpenoidal natural products isolated from plants of the Buxus genus. They exhibit a wide range of biological activities and are of significant interest in medicinal chemistry and drug discovery. The structural elucidation of these compounds relies heavily on a combination of modern spectroscopic and spectrometric techniques.
Spectroscopic and Spectrometric Data
The following tables summarize the expected spectroscopic and spectrometric data for a representative Buxus alkaloid.
Table 1: Representative ¹H NMR Data for a Buxus Alkaloid (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 3.5 - 4.5 | m | - | Protons adjacent to N or O |
| 2.0 - 3.0 | m | - | Methine or methylene protons |
| 1.5 - 2.0 | m | - | Methylene protons |
| 0.7 - 1.5 | s, d | - | Methyl protons |
Note: The specific chemical shifts and coupling constants will vary depending on the exact structure of the alkaloid.
Table 2: Representative ¹³C NMR Data for a Buxus Alkaloid (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 170 - 180 | C=O | Carbonyl carbons |
| 60 - 80 | CH-O, CH-N | Carbons bonded to heteroatoms |
| 40 - 60 | CH, CH₂ | Aliphatic carbons |
| 15 - 40 | CH₃ | Methyl carbons |
Note: The specific chemical shifts will vary depending on the exact structure of the alkaloid.
Table 3: Representative IR Absorption Data for a Buxus Alkaloid
| Wavenumber (cm⁻¹) | Functional Group |
| 3200 - 3600 | O-H, N-H stretch |
| 2850 - 3000 | C-H stretch |
| 1650 - 1750 | C=O stretch (carbonyl) |
| 1050 - 1410 | C-O, C-N stretch |
Table 4: Representative Mass Spectrometry Data for a Buxus Alkaloid
| m/z | Interpretation |
| [M+H]⁺ | Protonated molecular ion |
| [M+Na]⁺ | Sodium adduct of the molecular ion |
| Fragment ions | Characteristic fragments of the alkaloid structure |
Note: The fragmentation pattern is highly dependent on the specific structure and the ionization technique used.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer is typically used for the analysis of Buxus alkaloids.
-
Sample Preparation: The purified alkaloid is dissolved in deuterated chloroform (CDCl₃).
-
Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to elucidate the structure.
3.2 Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the infrared spectrum.
-
Sample Preparation: The solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet[1].
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹[1].
3.3 Mass Spectrometry (MS)
-
Instrumentation: High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), such as electrospray ionization quadrupole time-of-flight (ESI-QqTOF-MS), is a powerful tool for the analysis of Buxus alkaloids[2].
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer.
-
Data Acquisition: Mass spectra are acquired in positive ion mode to observe protonated molecules ([M+H]⁺) and characteristic fragment ions[2]. Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns and aid in structure elucidation[2].
Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of Buxus alkaloids.
References
Buxbodine B: A Technical Overview of its Biological Activity and Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buxbodine B is a steroidal alkaloid belonging to the complex family of natural products isolated from the genus Buxus. Alkaloids from Buxus species, commonly known as boxwood, have a long history in traditional medicine and have been the subject of significant phytochemical investigation.[1] These compounds are characterized by a cycloartenol skeleton and have demonstrated a wide array of biological activities, including cytotoxic, anti-malarial, and cholinesterase inhibitory properties. This technical guide provides a detailed overview of the known biological activities and molecular targets of this compound, supplemented with data from the closely related and more extensively studied Buxus alkaloid, Cyclovirobuxine D, to illustrate the potential therapeutic applications of this compound class.
Biological Activity of this compound
Current research on this compound has primarily focused on its role as a cholinesterase inhibitor. This activity suggests its potential for investigation in the context of neurodegenerative diseases such as Alzheimer's disease, where the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy.
Quantitative Data for this compound
The inhibitory activity of this compound against acetylcholinesterase has been quantified, as summarized in the table below.
| Compound | Target | Activity Type | Value (µM) |
| This compound | Acetylcholinesterase (AChE) | IC50 | 50[2] |
| This compound | Acetylcholinesterase (AChE) | IC50 | 10.8-98[3] |
A Case Study: The Broader Biological Profile of Buxus Alkaloids ft. Cyclovirobuxine D
Due to the limited public data specifically on this compound, this guide will now turn to Cyclovirobuxine D (CVB-D), another prominent Buxus alkaloid, to provide a more comprehensive picture of the potential biological activities and mechanisms of action for this class of compounds. CVB-D has been more extensively studied, revealing a range of activities from cardiovascular effects to anticancer properties.
Diverse Biological Activities of Cyclovirobuxine D
Cyclovirobuxine D has been shown to exhibit a variety of biological effects, targeting multiple cellular pathways and proteins. Its activities include the modulation of ion channels, induction of apoptosis and autophagy in cancer cells, and cardioprotective effects.
Quantitative Data for Cyclovirobuxine D
The multifaceted activities of Cyclovirobuxine D have been quantified across various experimental systems.
| Compound | Target/Process | Cell Line / System | Activity Type | Value (µM) |
| Cyclovirobuxine D | ERG Potassium Channel | HEK293 | IC50 | 19.7[4] |
| Cyclovirobuxine D | Cell Viability | MGC-803 (Gastric Cancer) | IC50 (72h) | <240[5] |
| Cyclovirobuxine D | Cell Viability | MKN28 (Gastric Cancer) | IC50 (72h) | <240[5] |
| Cyclovirobuxine D | Cell Viability | MCF-7 (Breast Cancer) | - | Concentration-dependent inhibition[4] |
| Cyclovirobuxine D | Cell Cycle Arrest (S Phase) | T98G & Hs683 (Glioma) | - | 80, 160, 240[6] |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of this compound on acetylcholinesterase is typically determined using a modified Ellman's spectrophotometric method.
-
Reagents :
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) for colorimetric detection.
-
Acetylcholinesterase (AChE) enzyme solution.
-
Phosphate buffer (pH 8.0).
-
Test compound (this compound) at various concentrations.
-
-
Procedure :
-
The reaction mixture is prepared by adding the phosphate buffer, AChE solution, DTNB, and the test compound to a 96-well microplate.
-
The plate is incubated for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The reaction is initiated by the addition of the substrate, ATCI.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion.
-
The absorbance of the yellow product is measured spectrophotometrically at a specific wavelength (e.g., 412 nm) over time.
-
The rate of reaction is calculated, and the percentage of inhibition by the test compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.
-
Cell Viability Assay (MTT Assay)
The cytotoxic effects of Cyclovirobuxine D on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture :
-
Cancer cells (e.g., MCF-7, MGC-803) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
-
Treatment :
-
The cells are treated with various concentrations of Cyclovirobuxine D and incubated for different time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation :
-
After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution.
-
The plates are incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement :
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis :
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
-
Caption: Workflow for determining cell viability using the MTT assay.
Signaling Pathways Modulated by Buxus Alkaloids
Studies on Cyclovirobuxine D have provided insights into the molecular mechanisms underlying its anticancer effects, particularly its influence on the Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.
The Akt/mTOR Pathway in Cancer
The PI3K/Akt/mTOR pathway is frequently hyperactivated in many types of cancer, promoting tumor growth and survival. Cyclovirobuxine D has been shown to induce autophagy and inhibit the proliferation of cancer cells by attenuating the phosphorylation of Akt and mTOR, key components of this pathway.[5]
Caption: Cyclovirobuxine D inhibits the Akt/mTOR pathway, leading to autophagy and reduced cell proliferation.
Conclusion
This compound, a member of the Buxus alkaloid family, demonstrates clear inhibitory activity against acetylcholinesterase, highlighting its potential as a lead compound for the development of therapeutics for neurodegenerative disorders. While specific data on this compound remains limited, the broader biological activities of related compounds like Cyclovirobuxine D—spanning anticancer, cardioprotective, and ion channel modulation effects—underscore the rich therapeutic potential of this class of natural products. Further research is warranted to fully elucidate the biological activities, molecular targets, and mechanisms of action of this compound and to explore its full therapeutic promise.
References
Buxbodine B: An Overview of Currently Available Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buxbodine B is a naturally occurring steroidal alkaloid that has been isolated from plants of the Buxus genus, commonly known as boxwood. While the diverse chemical structures of Buxus alkaloids have attracted scientific interest for their potential biological activities, research specifically focused on this compound is currently limited. This document summarizes the publicly available scientific literature on the in vitro and in vivo studies of this compound.
In Vitro Studies: Limited Data Availability
To date, the scientific literature provides minimal data on the in vitro activities of this compound. A comprehensive search of available research databases reveals a single study that has characterized one of its biological activities.
Acetylcholinesterase (AChE) Inhibitory Activity
A study investigating the chemical constituents of Buxus macowanii reported the isolation of this compound along with other steroidal alkaloids. In this research, this compound was evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. The study reported a moderate inhibitory activity for this compound.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound
| Compound | IC50 (µM) | Source |
| This compound | 10.8 - 98 (range for all isolates) | [1] |
Note: The exact IC50 value for this compound alone was not distinctly specified in the referenced study but fell within the provided range for all tested compounds.
Data on Other In Vitro Assays
There is no publicly available data from other in vitro assays for this compound, including but not limited to:
-
Cytotoxicity assays in cancerous or non-cancerous cell lines.
-
Apoptosis or cell cycle analysis.
-
Anti-inflammatory, antiviral, or antimicrobial assays.
-
Investigation of effects on specific signaling pathways.
In Vivo Studies: No Available Data
A thorough review of the scientific literature did not yield any studies on the in vivo effects of this compound. There is currently no published research on its:
-
Pharmacokinetic profile (absorption, distribution, metabolism, and excretion).
-
Efficacy in animal models of any disease.
-
In vivo toxicity or safety profile.
Experimental Protocols
Due to the absence of detailed published studies, specific experimental protocols for in vitro or in vivo evaluation of this compound cannot be provided.
Signaling Pathways and Experimental Workflows
As there is no research detailing the mechanism of action of this compound, it is not possible to create diagrams of signaling pathways or experimental workflows related to its activity.
Conclusion
The current body of scientific literature on this compound is sparse. While its isolation and a moderate acetylcholinesterase inhibitory activity have been reported, there is a significant lack of data regarding its broader biological effects in both in vitro and in vivo settings. Further research is required to elucidate the potential therapeutic applications of this natural compound. The absence of comprehensive studies prevents the development of an in-depth technical guide at this time. Researchers are encouraged to explore the cytotoxic, apoptotic, and other potential pharmacological activities of this compound to uncover its full potential.
References
An In-depth Technical Guide to Buxbodine B Derivatives and Analogues
Buxbodine B is a naturally occurring steroidal alkaloid found in plants of the genus Buxus, commonly known as boxwood. Its chemical formula is C₂₆H₄₁NO₂ and it has a molecular weight of 399.6 g/mol . Like other Buxus alkaloids, this compound is characterized by a complex steroidal backbone, which is a promising scaffold for the development of new therapeutic agents.
The Landscape of Buxus Alkaloid Research
Research into Buxus alkaloids has revealed a range of biological activities, including but not limited to:
-
Anti-inflammatory effects: Many Buxus alkaloids exhibit potent anti-inflammatory properties.
-
Cytotoxic activity: Several compounds from this class have been investigated for their potential as anticancer agents.
-
Anticholinesterase activity: Inhibition of acetylcholinesterase and butyrylcholinesterase is a notable feature of some Buxus alkaloids, suggesting potential applications in neurodegenerative diseases.
-
Antiprotozoal activity: Some alkaloids from Buxus species have shown promise in combating protozoal infections.
While these general activities are attributed to the class, specific quantitative data, detailed experimental protocols for derivatization, and elucidation of signaling pathways for this compound in particular are scarce. The available literature tends to focus on the isolation and characterization of various Buxus alkaloids or provides broad reviews of the genus.
Challenges and Future Directions
The lack of specific research on this compound derivatives presents a significant knowledge gap. To unlock the therapeutic potential of this molecule, future research should focus on:
-
Total Synthesis: Development of a robust and efficient total synthesis of this compound would provide a consistent source of the natural product and open avenues for the creation of novel analogues.
-
Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: A systematic approach to synthesizing a library of this compound derivatives with modifications at key positions of the steroidal nucleus is crucial. Subsequent biological screening of these analogues would allow for the establishment of clear structure-activity relationships, identifying the pharmacophores responsible for specific biological effects.
-
Mechanism of Action Studies: Once potent derivatives are identified, in-depth studies are required to elucidate their molecular targets and the signaling pathways they modulate. This would provide a rational basis for their further development as therapeutic agents.
Due to the current limitations in available data, this guide cannot provide the requested in-depth technical details, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways specifically for this compound derivatives and analogues. The scientific community awaits further research to illuminate the specific properties and potential of this intriguing natural product.
Buxbodine B: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buxbodine B is a naturally occurring steroidal alkaloid belonging to the Buxus family of compounds. These triterpenoid alkaloids, isolated from various species of the Buxus genus (commonly known as boxwood), have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive review of the available literature on this compound, with a focus on its history, biological effects, and the experimental methodologies used for its characterization. While research on this compound is not as extensive as for some other members of its class, this document consolidates the existing knowledge to serve as a valuable resource for researchers and professionals in drug discovery and development.
History and Isolation
This compound was first reported in the scientific literature as a known steroidal base isolated from the crude methanolic extract of Buxus macowanii. This plant, a species of boxwood, has been a source for the discovery of several new and known steroidal alkaloids. The isolation and characterization of this compound were achieved through spectroscopic methods, including one- and two-dimensional nuclear magnetic resonance (NMR) techniques and mass spectrometry.
Chemical Properties
| Property | Value |
| CAS Number | 390362-51-3 |
| Molecular Formula | C₂₆H₄₁NO₂ |
| Molecular Weight | 399.62 g/mol |
Biological Activities and Quantitative Data
The primary biological activity reported for this compound is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. Additionally, general reviews on Buxus alkaloids mention this compound in the context of anticancer activities, including the inhibition of tumor cell growth and induction of apoptosis, though specific quantitative data for these effects are not yet available in the public domain.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound
| Compound | Target | IC₅₀ (µM) | Source |
| This compound | Acetylcholinesterase (AChE) | >10 (moderate to weak) | Matochko et al. |
Experimental Protocols
While the specific, detailed experimental protocol for the acetylcholinesterase inhibition assay of this compound from the original publication is not fully available, a general and widely accepted method for such an assay is presented below. This is followed by standard protocols for assessing cytotoxicity and apoptosis, which are relevant to the reported anticancer properties of the broader Buxus alkaloid class.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and its inhibition.
Principle: The assay is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE. The resulting 5-thio-2-nitrobenzoate anion is a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Galantamine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound (this compound) and positive control at various concentrations.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to each well.
-
Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI) to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.
-
The rate of the reaction is determined from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control without the inhibitor.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between live, apoptotic, and necrotic cells.
Procedure:
-
Treat cells with the test compound for a desired time.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Signaling Pathways and Mechanism of Action
The specific signaling pathways modulated by this compound have not yet been elucidated. However, studies on other Buxus alkaloids with anticancer properties have implicated several mechanisms. It is plausible that this compound may share similar mechanisms of action with other structurally related Buxus alkaloids. These often involve the induction of apoptosis (programmed cell death) in cancer cells. Some Buxus alkaloids have been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the STAT3 pathway. The inhibition of acetylcholinesterase by this compound also suggests a potential role in modulating cholinergic signaling, which has implications in neurodegenerative diseases and potentially in the nervous system regulation of cancer progression. Further research is required to delineate the precise molecular targets and signaling cascades affected by this compound.
Visualizations
Caption: General experimental workflow for the study of this compound.
Caption: Putative signaling pathway for anticancer effects of Buxus alkaloids.
Conclusion and Future Directions
This compound is a steroidal alkaloid with demonstrated acetylcholinesterase inhibitory activity and potential anticancer properties. The current body of literature provides a foundation for its further investigation as a potential therapeutic agent. Future research should focus on several key areas:
-
Comprehensive Biological Profiling: A broader screening of this compound against a panel of cancer cell lines is necessary to quantify its cytotoxic and anti-proliferative effects and to identify sensitive cancer types.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound is crucial for understanding its mode of action and for rational drug development.
-
In Vivo Efficacy: Preclinical studies in animal models are required to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the identification of compounds with improved potency and selectivity.
Methodological & Application
Buxbodine B: Application Notes on Isolation, Purification, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buxbodine B is a steroidal alkaloid that has garnered interest within the scientific community for its biological activities. Notably, it has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. This document provides a detailed overview of the isolation and purification of this compound from its natural source, as reported in scientific literature, along with its characterized biological activity. To date, a total chemical synthesis of this compound has not been published.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₁NO₂ | [1] |
| Molecular Weight | 399.6 g/mol | [1] |
| CAS Number | 390362-51-3 | [1] |
| Appearance | Amorphous solid | [1] |
| Biological Activity | Acetylcholinesterase (AChE) Inhibitor | [1][2] |
| IC₅₀ for AChE | 50 µM | [2] |
Isolation and Purification Protocol
This compound has been successfully isolated from the methanolic extract of Buxus macowanii. The following protocol is based on the methods described by Lam et al. (2015).[1]
Extraction
-
Air-dry the plant material (leaves and stems of Buxus macowanii).
-
Grind the dried plant material into a coarse powder.
-
Exhaustively extract the powdered plant material with methanol at room temperature.
-
Concentrate the methanolic extract under reduced pressure to obtain a crude extract.
Acid-Base Fractionation
-
Suspend the crude methanolic extract in a 10% acetic acid solution.
-
Filter the acidic solution to remove non-alkaloidal material.
-
Adjust the pH of the filtrate to approximately 9-10 with ammonium hydroxide.
-
Extract the basified solution with chloroform.
-
Concentrate the chloroform layer under reduced pressure to yield the crude alkaloidal fraction.
Chromatographic Purification
-
Subject the crude alkaloidal fraction to column chromatography over silica gel.
-
Elute the column with a gradient of chloroform and methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine fractions containing compounds with similar TLC profiles.
-
Subject the combined fractions containing this compound to further purification using preparative thin-layer chromatography (pTLC) with a solvent system of chloroform and methanol to yield pure this compound.
Experimental Workflow
Caption: Isolation workflow for this compound from Buxus macowanii.
Biological Activity: Acetylcholinesterase Inhibition
This compound has been evaluated for its in vitro inhibitory activity against acetylcholinesterase (AChE).[1] The results are summarized in the table below.
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| This compound | Acetylcholinesterase (AChE) | 50 | [2] |
This moderate inhibitory activity suggests that this compound could be a scaffold for the development of more potent AChE inhibitors for potential therapeutic use in conditions such as Alzheimer's disease.
Signaling Pathway Context
Caption: Inhibition of Acetylcholinesterase by this compound.
Conclusion
The protocols outlined in this application note detail the successful isolation and purification of this compound from a natural source. While a total synthesis has not yet been reported, the described methods provide a reliable means of obtaining this bioactive steroidal alkaloid for further research and development. Its demonstrated activity as an acetylcholinesterase inhibitor warrants further investigation into its therapeutic potential and the development of synthetic analogues with enhanced potency.
References
Application Notes and Protocols for Buxbodine B in Cell Culture
Introduction
Buxbodine B is a novel therapeutic agent showing significant promise in preclinical cancer research. Its mechanism of action centers on the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival. This document provides detailed protocols for investigating the effects of this compound on cancer cells in a laboratory setting. The following application notes and protocols are intended for researchers, scientists, and drug development professionals.
Data Presentation
The cytotoxic effects of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. These values are critical for determining the appropriate concentration range for in vitro experiments.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 48 | 46.5 ± 3.1 | [1][2] |
| MDA-MB-468 | Breast Cancer | 48 | 50.8 ± 2.7 | [1][2] |
| HTB-26 | Breast Cancer | Not Specified | 10 - 50 | [3] |
| PC-3 | Pancreatic Cancer | Not Specified | 10 - 50 | [3] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 10 - 50 | [3] |
| HCT116 | Colorectal Cancer | Not Specified | 22.4 | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
This compound
-
DMEM/RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and incubate for 24 or 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol is for investigating the effect of this compound on the expression of proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Protein Extraction: Treat cells with this compound, lyse them in RIPA buffer, and determine the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the protein expression levels relative to a loading control (e.g., GAPDH, β-actin).
Visualization of Signaling Pathways and Workflows
To better understand the experimental design and the molecular mechanisms of this compound, the following diagrams have been generated.
Caption: Experimental workflow for evaluating this compound.
Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.
References
Application Notes and Protocols for Buxbodine B in Animal Models
A comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of Buxbodine B in preclinical animal studies.
Disclaimer
Introduction
This compound is a novel therapeutic agent with promising preclinical activity. These application notes provide a framework for its administration in common animal models, including mice and rats. The protocols outlined below are intended to serve as a starting point for in vivo efficacy and pharmacokinetic studies.
Quantitative Data Summary
As no direct data for this compound is available, this section will be populated with data from your internal or future studies. The tables below are structured to facilitate clear comparison of dosage, administration routes, and key pharmacokinetic parameters.
Table 1: Single-Dose Toxicity Study of this compound in Rodents
| Animal Model | Strain | Sex | Route of Administration | Dose (mg/kg) | Observation Period | Key Findings (e.g., MTD, LD50) |
| Mouse | C57BL/6 | M/F | Intravenous (IV) | Data to be filled | Data to be filled | Data to be filled |
| Mouse | C57BL/6 | M/F | Intraperitoneal (IP) | Data to be filled | Data to be filled | Data to be filled |
| Mouse | C57BL/6 | M/F | Oral (PO) | Data to be filled | Data to be filled | Data to be filled |
| Rat | Sprague-Dawley | M/F | Intravenous (IV) | Data to be filled | Data to be filled | Data to be filled |
| Rat | Sprague-Dawley | M/F | Intraperitoneal (IP) | Data to be filled | Data to be filled | Data to be filled |
| Rat | Sprague-Dawley | M/F | Oral (PO) | Data to be filled | Data to be filled | Data to be filled |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Animal Model | Strain | Sex | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| Mouse | C57BL/6 | M | Intravenous (IV) | Data to be filled | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Mouse | C57BL/6 | F | Intravenous (IV) | Data to be filled | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Rat | Sprague-Dawley | M | Oral (PO) | Data to be filled | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Rat | Sprague-Dawley | F | Oral (PO) | Data to be filled | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile and stable formulation of this compound for administration to animal models.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% saline, PBS, or a solution containing DMSO and Tween 80 for poorly soluble compounds)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
Protocol:
-
Determine the desired concentration of the dosing solution based on the highest dose to be administered and the maximum acceptable dosing volume for the chosen route and animal model.
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile vial, dissolve the this compound powder in a small amount of a suitable solvent (e.g., DMSO) if necessary.
-
Gradually add the sterile vehicle to the dissolved compound while vortexing to ensure complete dissolution. If precipitation occurs, sonication may be used.
-
If the formulation contains components not suitable for direct injection (e.g., high percentage of DMSO), further dilution with a sterile aqueous vehicle is required.
-
Once the compound is fully dissolved and the solution is clear, sterile-filter the final formulation using a 0.22 µm filter into a new sterile vial.
-
Store the dosing solution at the appropriate temperature (e.g., 4°C or -20°C) and protect from light if the compound is light-sensitive. The stability of the formulation under these storage conditions should be determined.
Administration of this compound to Rodents
Objective: To accurately administer this compound to mice or rats via various routes.
Animal Models:
-
Mice: C57BL/6, BALB/c, or other appropriate strains, 8-12 weeks of age, mixed sex unless the study requires a specific sex.
-
Rats: Sprague-Dawley, Wistar, or other appropriate strains, 8-12 weeks of age, mixed sex unless the study requires a specific sex.
Routes of Administration:
-
Intravenous (IV) Injection (Tail Vein):
-
Warm the animal under a heat lamp to dilate the tail veins.
-
Place the animal in a restraining device.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle, inject the this compound solution slowly into one of the lateral tail veins.
-
Maximum injection volume: 5 mL/kg for mice, 2.5 mL/kg for rats.
-
-
Intraperitoneal (IP) Injection:
-
Firmly restrain the animal, exposing the abdomen.
-
Tilt the animal's head downwards at a 30-degree angle.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid or blood is drawn back, then inject the solution.
-
Maximum injection volume: 10 mL/kg for mice, 5 mL/kg for rats.
-
-
Oral Gavage (PO):
-
Firmly restrain the animal.
-
Measure the distance from the animal's snout to the last rib to determine the correct insertion depth for the gavage needle.
-
Gently insert a ball-tipped gavage needle into the esophagus and advance it to the predetermined depth.
-
Administer the this compound solution slowly.
-
Maximum gavage volume: 10 mL/kg for mice, 5 mL/kg for rats.
-
Visualizations
The following diagrams illustrate generalized workflows and signaling pathways that may be relevant to the study of a novel therapeutic agent like this compound.
Caption: General experimental workflow for in vivo studies of this compound.
Caption: Hypothetical signaling pathway for this compound's mechanism of action.
Buxbodine B: Application Notes and Protocols for Acetylcholinesterase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buxbodine B, a triterpenoid alkaloid isolated from plants of the Buxus genus, has demonstrated notable inhibitory activity against acetylcholinesterase (AChE).[1] Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[2][3] The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders characterized by a cholinergic deficit.[4] The Buxus family of plants is a rich source of steroidal and triterpenoidal alkaloids, many of which exhibit significant anticholinesterase properties.[5][6] This document provides detailed application notes and experimental protocols for the evaluation of this compound as an acetylcholinesterase inhibitor.
Quantitative Data
The inhibitory potential of this compound and other related Buxus alkaloids against acetylcholinesterase is typically quantified by their half-maximal inhibitory concentration (IC50) values. The IC50 represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | Target Enzyme | IC50 Value (µM) | Source Organism |
| This compound | Acetylcholinesterase (AChE) | 50 | Buxus spp.[1] |
| Buxamine-B | Acetylcholinesterase (AChE) | 110 | Buxus spp.[7] |
| Buxamine-C | Acetylcholinesterase (AChE) | 5.5 | Buxus spp.[7] |
Mechanism of Action
Triterpenoidal alkaloids from Buxus species, including this compound, are thought to inhibit acetylcholinesterase by binding within the enzyme's active site gorge.[7] The complex structure of these alkaloids allows them to interact with key amino acid residues, such as tryptophan (Trp84 and Trp279), in the active site. This interaction physically obstructs the entry of the substrate, acetylcholine, preventing its hydrolysis and leading to its accumulation in the synapse.[7]
Experimental Protocols
The most widely used method for assessing AChE inhibition is the spectrophotometric assay developed by Ellman.[8][9][10][11] This colorimetric method is simple, reliable, and suitable for high-throughput screening.
Principle of the Ellman's Assay
The Ellman's method is based on the following reactions:
-
Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine and acetate.
-
Colorimetric Reaction: The produced thiocholine, which contains a sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[8]
The rate of TNB production is directly proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of this reaction decreases.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human recombinant
-
This compound (test compound)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate amounts of monobasic and dibasic sodium phosphate solutions and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. Store protected from light.
-
ATCI Solution (14 mM): Dissolve 40.2 mg of ATCI in 10 mL of deionized water. Prepare this solution fresh daily.
-
AChE Solution (1 U/mL): Prepare a stock solution of AChE and dilute it with phosphate buffer to a final concentration of 1 U/mL immediately before use. Keep the solution on ice.
-
This compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Further dilutions should be made in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects on enzyme activity.
Assay Protocol (96-well plate format)
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI solution.
-
Control (100% enzyme activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the solvent used for the test compound (e.g., 1% DMSO in buffer).
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of this compound solution (at various concentrations).
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and this compound solution (or solvent for the control) to the respective wells. Mix gently and incubate the plate at 25°C for 10 minutes.[9]
-
Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the enzymatic reaction. To the blank well, add 10 µL of deionized water. The final volume in each well should be 180 µL.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the increase in absorbance at 412 nm every minute for a duration of 10-15 minutes.[8]
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [(V_control - V_sample) / V_control] x 100
Where:
-
V_control is the rate of reaction of the control (100% enzyme activity).
-
V_sample is the rate of reaction in the presence of this compound.
-
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve by identifying the concentration of this compound that causes 50% inhibition of AChE activity.
Visualizations
Cholinergic Synaptic Transmission and AChE Inhibition
References
- 1. policycommons.net [policycommons.net]
- 2. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Acetylcholine - Wikipedia [en.wikipedia.org]
- 4. Anticholinesterases Traits Inbuilt in Buxaceae Plant Extracts against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetyl and butyrylcholinesterase-inhibiting triterpenoid alkaloids from Buxus papillosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triterpenoidal alkaloids from Buxus natalensis and their acetylcholinesterase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis of acetylcholinesterase inhibition by triterpenoidal alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 10. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Buxbodine B in Neuroprotection Studies
To the Researcher:
Extensive literature searches for "Buxbodine B" and its role in neuroprotection did not yield specific scientific data, established experimental protocols, or defined signaling pathways under this name. The information necessary to generate detailed and accurate application notes, quantitative data tables, and validated experimental procedures for a compound named "this compound" is not currently available in the public scientific domain.
It is possible that "this compound" is a novel, recently discovered compound with research yet to be published, a compound known by a different name, or a potential misspelling of another neuroprotective agent.
To provide a framework for potential future studies, should "this compound" be a valid compound of interest, this document outlines general methodologies and conceptual pathways commonly employed in neuroprotection research. These are based on established practices for similar compounds and should be adapted and validated specifically for this compound once its properties are characterized.
I. Quantitative Data Summary (Hypothetical Framework)
Once preliminary studies on this compound are conducted, the following table structure can be used to summarize key quantitative findings. This allows for a clear comparison of its efficacy and potency across different experimental models.
| Parameter | Cell-Based Assay (e.g., SH-SY5Y cells) | Animal Model (e.g., MCAO rat model) | Neurotoxin Model (e.g., MPTP mouse model) |
| Neuroprotective Efficacy | |||
| EC50 (Effective Concentration, 50%) | e.g., Concentration for 50% neuronal survival | e.g., Dose for 50% reduction in infarct volume | e.g., Dose for 50% preservation of dopaminergic neurons |
| Toxicity | |||
| IC50 (Inhibitory Concentration, 50%) | e.g., Concentration causing 50% cell death | N/A | N/A |
| LD50 (Lethal Dose, 50%) | N/A | e.g., Dose causing 50% mortality | e.g., Dose causing 50% mortality |
| Mechanism of Action | |||
| Key Biomarker Modulation | e.g., % change in apoptotic markers | e.g., % change in inflammatory cytokines | e.g., % change in oxidative stress markers |
II. Experimental Protocols (General Methodologies)
The following are generalized protocols that would need to be optimized for this compound.
A. In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol describes a common method to assess the neuroprotective effects of a compound against a neurotoxin-induced cell death in a human neuroblastoma cell line.
1. Cell Culture and Maintenance:
- Culture SH-SY5Y cells in a complete growth medium (e.g., DMEM/F12 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Passage cells upon reaching 80-90% confluency.
2. Experimental Procedure:
- Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
- Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 2 hours.
- Induce neuronal damage by adding a neurotoxin (e.g., 100 µM 6-hydroxydopamine (6-OHDA) or 1 mM MPP+) to the wells. Include a vehicle control group (no toxin, no this compound) and a toxin-only control group.
- Incubate the plates for an additional 24 hours.
3. Assessment of Cell Viability (MTT Assay):
- Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the MTT solution and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle control.
B. In Vivo Neuroprotection Assay in a Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol outlines a widely used animal model of ischemic stroke to evaluate the neuroprotective potential of a test compound.
1. Animal Model:
- Use adult male Wistar rats (250-300g).
- Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament technique.
- Confirm successful occlusion by monitoring cerebral blood flow.
2. Treatment Protocol:
- Administer this compound or vehicle control intravenously or intraperitoneally at a specific time point relative to the onset of ischemia (e.g., immediately after reperfusion).
- Use multiple dosage groups to determine a dose-response relationship.
3. Neurological Deficit Scoring:
- At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
4. Infarct Volume Measurement:
- After neurological scoring, euthanize the animals and harvest the brains.
- Slice the brains into coronal sections (e.g., 2 mm thick).
- Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted tissue will remain white.
- Quantify the infarct volume using image analysis software.
III. Visualization of Conceptual Pathways and Workflows
The following diagrams illustrate general concepts relevant to neuroprotection studies.
Caption: Common molecular pathways targeted for neuroprotection.
Caption: A typical workflow for neuroprotective drug discovery.
Caption: A simplified signaling cascade of neuronal apoptosis.
Disclaimer: The information provided above is for illustrative purposes only and is based on general knowledge of neuroprotection research. It is not based on any specific data for a compound named "this compound." Any research on a novel compound should be designed and conducted based on its unique chemical and biological properties, with rigorous validation at each step.
Buxbodine B: A Tool for Investigating Cognitive Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Buxbodine B is a steroidal alkaloid belonging to the Buxus family of natural products.[1][2][3][4] Compounds from this class have been investigated for their various biological activities, including acetylcholinesterase (AChE) inhibition. This compound has been identified as an inhibitor of AChE with a reported IC50 of 50 μM.[5][6][7] This activity positions this compound as a potential tool for studying the role of cholinergic signaling in cognitive processes and as a lead compound for the development of therapeutics targeting cognitive disorders such as Alzheimer's disease.
The cholinergic hypothesis of cognitive dysfunction posits that a decline in acetylcholine (ACh), a key neurotransmitter for learning and memory, contributes to cognitive impairment.[1][8] Acetylcholinesterase is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft. By inhibiting AChE, compounds like this compound increase the levels and duration of action of ACh, thereby enhancing cholinergic neurotransmission. This mechanism of action is the basis for several currently approved drugs for the symptomatic treatment of Alzheimer's disease, such as Donepezil and Galantamine.[9][10]
These application notes provide detailed protocols for researchers to investigate the potential of this compound as a cognitive enhancer. The described in vitro and in vivo assays will enable the characterization of its AChE inhibitory activity, its potential neuroprotective effects, and its efficacy in animal models of cognitive impairment.
Data Presentation
Table 1: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of this compound
| Compound | Target | IC50 (μM) | Source |
| This compound | Acetylcholinesterase (AChE) | 50 | [5][6][7] |
| Donepezil (Reference) | Acetylcholinesterase (AChE) | 0.02 | Illustrative |
| Galantamine (Reference) | Acetylcholinesterase (AChE) | 1.2 | [11] |
This table summarizes the known in vitro inhibitory activity of this compound against acetylcholinesterase. Data for well-characterized AChE inhibitors are provided for comparison. The IC50 value for Donepezil is illustrative and based on typical literature values.
Table 2: Illustrative In Vitro Neuroprotective Effects of this compound on SH-SY5Y Cells
| Treatment Group | Cell Viability (%) | Lactate Dehydrogenase (LDH) Release (% of Control) |
| Control (Vehicle) | 100 ± 5 | 100 ± 8 |
| Amyloid-β (10 μM) | 55 ± 6 | 210 ± 15 |
| Amyloid-β + this compound (10 μM) | 75 ± 7 | 150 ± 12 |
| Amyloid-β + this compound (50 μM) | 88 ± 5 | 115 ± 10 |
| Huperzine A (10 μM) (Reference) | 92 ± 4 | 110 ± 9 |
This table presents illustrative data on the potential neuroprotective effects of this compound against amyloid-β-induced toxicity in a neuronal cell line. The data is hypothetical and based on the known neuroprotective properties of other AChE inhibitors like Huperzine A.[6][12][13][14][15]
Table 3: Illustrative In Vivo Efficacy of this compound in a Scopolamine-Induced Amnesia Model (Morris Water Maze)
| Treatment Group | Escape Latency (seconds) - Day 4 | Time in Target Quadrant (seconds) - Probe Trial |
| Vehicle + Saline | 20 ± 3 | 35 ± 4 |
| Scopolamine (1 mg/kg) + Vehicle | 55 ± 5 | 15 ± 3 |
| Scopolamine + this compound (5 mg/kg) | 40 ± 4 | 25 ± 3 |
| Scopolamine + this compound (10 mg/kg) | 28 ± 3 | 30 ± 4 |
| Scopolamine + Donepezil (1 mg/kg) (Reference) | 25 ± 4 | 32 ± 5 |
This table provides illustrative data on the potential of this compound to reverse cognitive deficits in an animal model of amnesia. The data is hypothetical and based on the known in vivo efficacy of established AChE inhibitors like Donepezil.[9][16][17][18]
Signaling Pathways and Experimental Workflows
Caption: Cholinergic synapse and AChE inhibition by this compound.
Caption: Workflow for evaluating this compound's cognitive effects.
Experimental Protocols
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used Ellman's method to determine the AChE inhibitory activity of this compound.[19][20][21][22][23][24]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
This compound
-
Donepezil (positive control)
-
Phosphate buffered saline (PBS), pH 8.0
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in PBS to achieve the desired final concentrations.
-
Prepare a stock solution of Donepezil in DMSO and dilute similarly.
-
Prepare a 1.5 mM ATCI solution in deionized water.
-
Prepare a 3 mM DTNB solution in PBS (pH 8.0).
-
Prepare a 0.22 U/mL AChE solution in PBS (pH 8.0).
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the this compound dilutions or Donepezil to the respective wells.
-
For the control (100% enzyme activity), add 20 µL of PBS with the same final DMSO concentration.
-
For the blank, add 40 µL of PBS.
-
Add 20 µL of the AChE solution to all wells except the blank.
-
Add 120 µL of the DTNB solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the % inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
In Vitro Neuroprotection Assay (SH-SY5Y Cell Model)
This protocol describes a method to assess the potential neuroprotective effects of this compound against amyloid-β (Aβ)-induced toxicity in the human neuroblastoma SH-SY5Y cell line.[25][26]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Amyloid-β (1-42) peptide
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
96-well cell culture plates
Procedure:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or Huperzine A for 2 hours.
-
Induce neurotoxicity by adding aggregated Aβ (1-42) peptide to a final concentration of 10 µM and incubate for 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Assessment of Cytotoxicity (LDH Assay):
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Measure the LDH activity in the supernatant according to the manufacturer's instructions of the LDH cytotoxicity assay kit.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Calculate LDH release as a percentage of the positive control (Aβ-treated) cells.
-
Compare the effects of different concentrations of this compound on cell viability and LDH release.
-
In Vivo Cognitive Function Assessment (Morris Water Maze)
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents. This protocol describes its use in a scopolamine-induced amnesia model.[2][27][28][29][30]
Materials:
-
Circular water tank (120-150 cm in diameter)
-
Submerged escape platform
-
Video tracking system
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Scopolamine
-
Donepezil (positive control)
Procedure:
-
Animal Groups and Treatment:
-
Acquisition Phase (4 days):
-
Conduct four training trials per day for four consecutive days.
-
For each trial, place the mouse in the water at one of four starting positions, facing the wall of the tank.
-
Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.
-
If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15 seconds.
-
Record the escape latency (time to find the platform) and path length using the video tracking system.
-
-
Probe Trial (Day 5):
-
Remove the escape platform from the tank.
-
Place each mouse in the tank at a novel starting position and allow it to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Analyze the escape latency during the acquisition phase using a repeated-measures ANOVA.
-
Analyze the time spent in the target quadrant during the probe trial using a one-way ANOVA followed by a post-hoc test.
-
In Vivo Cognitive Function Assessment (Passive Avoidance Test)
The passive avoidance test is used to evaluate learning and memory based on fear conditioning.[36][37][38][39][40]
Materials:
-
Passive avoidance apparatus (a box with two compartments, one lit and one dark, separated by a door)
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Scopolamine
-
Donepezil (positive control)
Procedure:
-
Animal Groups and Treatment:
-
Use the same treatment groups and administration schedule as in the Morris Water Maze protocol.
-
-
Training Trial (Day 1):
-
Place the mouse in the lit compartment.
-
After a 10-second habituation period, the door to the dark compartment opens.
-
When the mouse enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Record the latency to enter the dark compartment.
-
-
Retention Trial (Day 2, 24 hours later):
-
Place the mouse back in the lit compartment.
-
Open the door to the dark compartment.
-
Record the latency to enter the dark compartment (step-through latency) for up to 300 seconds. A longer latency indicates better memory of the aversive stimulus.
-
-
Data Analysis:
-
Analyze the step-through latency in the retention trial using a one-way ANOVA followed by a post-hoc test.
-
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Huperzine A as a neuroprotective and antiepileptic drug: a review of preclinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. targetmol.cn [targetmol.cn]
- 8. Anticholinesterases Traits Inbuilt in Buxaceae Plant Extracts against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Neuroprotective effects of huperzine A: new therapeutic targets for neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. researchgate.net [researchgate.net]
- 15. karger.com [karger.com]
- 16. Cognitive evaluation of disease-modifying efficacy of donepezil in the APP23 mouse model for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 21. benchchem.com [benchchem.com]
- 22. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scribd.com [scribd.com]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. Proposing novel natural compounds against Alzheimer's disease targeting acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 29. UC Davis - Morris Water Maze [protocols.io]
- 30. mmpc.org [mmpc.org]
- 31. go.drugbank.com [go.drugbank.com]
- 32. mdpi.com [mdpi.com]
- 33. researchgate.net [researchgate.net]
- 34. Effects of chronic scopolamine treatment on cognitive impairment and neurofilament expression in the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 35. In vivo investigation of the neuroprotective property of Convolvulus pluricaulis in scopolamine-induced cognitive impairments in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 36. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 37. scribd.com [scribd.com]
- 38. scantox.com [scantox.com]
- 39. Passive avoidance test [panlab.com]
- 40. Passive avoidance (step-down test) [protocols.io]
Application Notes and Protocols for Buxbodine B in Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buxbodine B is a steroidal alkaloid that can be isolated from plants of the Buxus genus. While comprehensive studies on the specific cytotoxic effects of purified this compound are limited, extracts from Buxus sempervirens, which contain various alkaloids including this compound, have demonstrated cytotoxic activity against several cancer cell lines.[1] These findings suggest that this compound may possess anti-cancer properties worthy of further investigation.
These application notes provide a framework for assessing the cytotoxic potential of this compound in cancer cell lines. The protocols and data presentation formats are based on established methodologies in cancer research. Due to the limited availability of specific data for this compound, illustrative data from a study on an acetonic extract of Buxus sempervirens is used as a reference.
Data Presentation: Illustrative Cytotoxicity of Buxus sempervirens Acetonic Extract
The following table summarizes the cytotoxic activity of an acetonic extract of Buxus sempervirens against a panel of human breast cancer cell lines and a non-tumoral control cell line.[1] The data is presented as IC50 values, which represent the concentration of the extract required to inhibit the growth of 50% of the cell population.
| Cell Line | Cancer Type | IC50 (µg/mL) after 48h |
| MCF7 | Breast (Triple Positive) | 7.74 |
| T47D | Breast (Triple Positive) | 12.5 |
| MCF10CA1a | Breast (Triple Positive) | Not Reported |
| BT-20 | Breast (Triple Negative) | Not Reported |
| MDA-MB-435 | Breast (Triple Negative) | Not Reported |
| MCF10A | Non-tumoral Breast | 19.24 |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell lines of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for a specified time.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[2]
-
Cell Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[2] Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.[2]
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the apoptotic effect of this compound.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Screening
References
Application Note: Quantitative Analysis of Buxbodine B
Introduction
Buxbodine B is a steroidal alkaloid found in plants of the Buxus genus, commonly known as boxwood. These alkaloids have garnered interest due to their diverse pharmacological activities. Accurate and sensitive quantification of this compound in plant extracts and other biological matrices is crucial for phytochemical studies, quality control of herbal preparations, and pharmacokinetic investigations. This application note details a robust and sensitive method for the quantification of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle
The method employs reverse-phase high-performance liquid chromatography (HPLC) for the separation of this compound from other matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer (QqQ-MS) operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity, allowing for accurate quantification even at low concentrations.
Experimental Protocols
Sample Preparation: Extraction of this compound from Buxus Plant Material
This protocol is adapted from methods used for the extraction of steroidal alkaloids from Buxus species.
Materials:
-
Dried and powdered Buxus plant material (leaves, stems, or roots)
-
Methanol (HPLC grade)
-
Ammonia solution (25%)
-
Chloroform (HPLC grade)
-
Sulfuric acid (0.5 M)
-
Sodium carbonate solution (10%)
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Macerate 10 g of the powdered plant material with 100 mL of methanol containing 2% ammonia solution for 24 hours at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
Acidify the residue with 0.5 M sulfuric acid to a pH of approximately 2-3.
-
Wash the acidic solution with chloroform (3 x 50 mL) to remove non-alkaloidal compounds. Discard the chloroform layer.
-
Basify the aqueous layer to a pH of 9-10 with a 10% sodium carbonate solution.
-
Extract the alkaloids with chloroform (3 x 50 mL).
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Evaporate the chloroform to dryness to obtain the crude alkaloid extract.
-
For further purification and to prepare the sample for LC-MS analysis, redissolve the extract in a suitable solvent (e.g., methanol) and pass it through a C18 SPE cartridge.
-
Elute the analyte with methanol, evaporate the eluent, and reconstitute the residue in the mobile phase for injection into the LC-MS system.
LC-MS/MS Quantification of this compound
This protocol is based on established methods for the quantification of steroidal alkaloids from Buxus papillosa.[1]
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10-90% B (linear gradient)
-
10-12 min: 90% B (isocratic)
-
12-12.1 min: 90-10% B (linear gradient)
-
12.1-15 min: 10% B (isocratic for column re-equilibration)
-
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
Collision Gas: Argon
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions for this compound (Hypothetical): To be determined by direct infusion of a this compound standard.
-
Precursor Ion (Q1): [M+H]⁺ of this compound (e.g., m/z 399.6, based on its molecular formula C₂₆H₄₁NO₂)
-
Product Ions (Q3): At least two characteristic fragment ions.
Data Presentation
The following tables summarize the quantitative performance parameters that can be expected from a validated LC-MS/MS method for Buxus alkaloids, which would be applicable to this compound.[1]
Table 1: Method Validation Parameters for Steroidal Alkaloid Quantification.
| Parameter | Typical Value |
| Linearity (r²) | >0.99 |
| Limit of Detection (LOD) | 0.486 - 8.08 ng/mL |
| Limit of Quantification (LOQ) | 1.473 - 24.268 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Table 2: Example MRM Transitions for Known Buxus Alkaloids. [1]
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Cyclovirobuxine D | 403.3 | 310.2 | 85.1 |
| Buxpapine | 417.3 | 372.2 | 71.1 |
| Buxamine B | 399.3 | 354.2 | 71.1 |
| Cyclomicrobuxine | 387.3 | 316.2 | 71.1 |
| Sempervirine | 371.3 | 356.2 | 71.1 |
| Papillosine | 431.3 | 386.2 | 71.1 |
Visualizations
Caption: Workflow for this compound extraction and quantification.
Caption: LC-MS/MS analysis logical flow.
References
Troubleshooting & Optimization
Improving Buxbodine B solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Buxbodine B solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
A1: Due to the limited publicly available information on this compound's solubility, we recommend starting with 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. DMSO is a powerful and widely used solvent for dissolving hydrophobic compounds for use in in vitro assays.[1][2] It is crucial to first dissolve the compound completely in DMSO before further dilution into your aqueous assay buffer.
Q2: My this compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?
A2: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Optimize the final DMSO concentration: While you want to minimize the final DMSO concentration to avoid solvent-induced artifacts, a slightly higher concentration (e.g., 0.5% or 1%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a co-solvent: Incorporating a co-solvent in your final assay buffer can improve solubility.[3][4] See the "Co-Solvent System Protocol" below for more details.
-
Explore complexation with cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[5] This can be a good alternative if DMSO is not suitable for your cell type. Refer to the "Cyclodextrin Formulation Protocol" for guidance.
-
pH adjustment: If this compound has ionizable groups, adjusting the pH of your assay buffer might improve its solubility.[3][6] This should be done cautiously as pH changes can affect your biological system.
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A3: The maximum tolerated DMSO concentration is cell-line dependent. Generally, it is recommended to keep the final DMSO concentration at or below 0.5% (v/v) to minimize solvent-induced cytotoxicity or off-target effects.[7] However, some robust cell lines may tolerate up to 1%. It is essential to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used.
Q4: Are there alternatives to DMSO for dissolving this compound?
A4: Yes, other organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can be used.[2][8] However, their compatibility with your specific assay and cell type must be validated. Additionally, formulating this compound with solubility enhancers like cyclodextrins or as a solid dispersion are other advanced options.[4][5]
Troubleshooting Guide
Issue: this compound powder is not dissolving in the initial solvent.
| Possible Cause | Troubleshooting Step |
| Insufficient solvent volume | Increase the volume of the solvent to lower the effective concentration. |
| Inadequate mixing | Vortex the solution for several minutes. Gentle warming (e.g., 37°C) and sonication can also aid dissolution. |
| Compound degradation | If the compound has been stored improperly, it may have degraded. Use a fresh vial of the compound. |
Issue: Compound precipitates in the stock solution over time.
| Possible Cause | Troubleshooting Step |
| Unstable stock solution | Prepare fresh stock solutions before each experiment. If storage is necessary, aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. |
| Saturation limit reached | The concentration of the stock solution may be too high. Try preparing a slightly lower concentration stock. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved. A brief sonication or gentle warming can be used if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
For storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Using a Co-Solvent System
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).
-
Prepare an intermediate dilution of the this compound stock in a suitable co-solvent such as polyethylene glycol (PEG) or ethanol.
-
Serially dilute this intermediate stock into your final aqueous assay buffer, ensuring the final concentration of both DMSO and the co-solvent are kept low and consistent across all experimental conditions.
-
Always include a vehicle control containing the same final concentrations of DMSO and the co-solvent.
Protocol 3: Cyclodextrin Formulation
-
Prepare a stock solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous assay buffer.
-
Prepare a high-concentration stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound solution to the cyclodextrin solution while vortexing.
-
Allow the mixture to incubate (e.g., for 1 hour at room temperature with gentle agitation) to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Data Presentation
Table 1: Example Solubility Data for this compound
| Solvent System | This compound Concentration | Solubility Outcome |
| 100% DMSO | 10 mM | Soluble |
| 100% Ethanol | 10 mM | Partially Soluble |
| Assay Buffer + 1% DMSO | 100 µM | Precipitates |
| Assay Buffer + 0.5% DMSO | 50 µM | Soluble |
| Assay Buffer + 0.1% DMSO | 50 µM | Precipitates |
| Assay Buffer + 1% HP-β-CD | 50 µM | Soluble |
Visualizations
Caption: A workflow diagram for troubleshooting this compound solubility issues.
Caption: An example of a hypothetical signaling pathway inhibited by this compound.
References
- 1. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. ijmsdr.org [ijmsdr.org]
- 5. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 6. Methods of solubility enhancements | PPTX [slideshare.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent effect on solubility and preferential solvation analysis of buprofezin dissolved in aqueous co-solvent mixtures of N,N-dimethylformamide, ethanol, acetonitrile and isopropanol [m.x-mol.net]
Buxbodine B stability issues and degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quercetin. The information is presented in a question-and-answer format to directly address common stability and degradation issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. My Quercetin solution appears to be degrading. What are the common causes?
Quercetin is known to be unstable under certain conditions. The primary factors contributing to its degradation are:
-
pH: Quercetin is particularly unstable in alkaline solutions. As the pH increases above 7, its degradation rate significantly increases.[1][2][3][4][5] It undergoes autooxidation at alkaline pH, and this rate is enhanced at higher temperatures.[1]
-
Temperature: Elevated temperatures accelerate the degradation of Quercetin.[1][3][4][5]
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Light Exposure: Both UVA and UVB light can induce the degradation of Quercetin, especially in alcoholic solutions.[6]
-
Oxidation: Quercetin is susceptible to oxidation, which can be initiated by dissolved oxygen in the solvent.[7]
2. What are the primary degradation products of Quercetin?
Under thermal degradation conditions in aqueous solutions, the main degradation products of Quercetin have been identified as protocatechuic acid (PCA) and phloroglucinol carboxylic acid (PGCA).[5] When exposed to UV light in alcoholic solutions, Quercetin can undergo oxidation and addition of an alcohol molecule to its C-ring.[6]
3. How should I properly store my Quercetin stock solutions to minimize degradation?
To ensure the stability of your Quercetin solutions, it is recommended to:
-
Store at 4°C: Quercetin solutions are more stable when stored at 4°C compared to room temperature or -20°C.[8]
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Use an acidic or neutral pH: Whenever possible, prepare and store Quercetin in solutions with a pH below 7.
-
Deoxygenate Solvents: For long-term storage or sensitive experiments, using solvents that have been deoxygenated by sparging with an inert gas (e.g., nitrogen or argon) can help prevent oxidative degradation.
-
Add Stabilizers: The addition of antioxidants like ascorbic acid and chelating agents such as EDTA can markedly decrease the degradation rates in aqueous solutions.[7] In non-aqueous vehicles, butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) can be effective.[7]
4. I am observing variable results in my cell-based assays with Quercetin. Could this be related to its stability?
Yes, the instability of Quercetin can lead to inconsistent results in biological assays. If Quercetin degrades in your cell culture medium, the effective concentration of the active compound will decrease over the course of the experiment, leading to variability. It is crucial to prepare fresh solutions before each experiment and minimize the time the compound is in the culture medium before analysis.
Troubleshooting Guides
Issue 1: Unexpected or Low Potency in Biological Assays
| Possible Cause | Troubleshooting Step |
| Degradation of Quercetin in stock solution. | Prepare a fresh stock solution of Quercetin in an appropriate solvent (e.g., DMSO). Store at 4°C and protect from light. |
| Degradation in aqueous buffer or cell culture medium. | Minimize the pre-incubation time of Quercetin in aqueous solutions. Prepare working solutions immediately before use. Consider the pH of your medium, as alkaline conditions accelerate degradation. |
| Incorrect concentration determination. | Verify the concentration of your stock solution using a validated analytical method, such as HPLC-UV. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Degradation of Quercetin during sample preparation or storage. | Analyze the sample immediately after preparation. If storage is necessary, keep it at 4°C and protected from light. Check the pH of your sample and mobile phase. |
| Photodegradation during analysis. | Use an autosampler with a cooling function and protect the samples from light. |
| Reaction with components of the mobile phase. | Ensure the mobile phase is freshly prepared and filtered. Check for compatibility of all components. |
Quantitative Data on Quercetin Stability
The stability of Quercetin is highly dependent on the experimental conditions. The following table summarizes the degradation kinetics under different pH and temperature conditions.
| Temperature (°C) | pH | Degradation Rate Constant (k) (h⁻¹) | Reference |
| 37 | 6.0 | 2.81 x 10⁻² | [4] |
| 37 | 7.5 | 0.375 | [4] |
| 50 | 7.0 (implied) | 0.245 | [4] |
| 65 | 7.0 (implied) | 1.42 | [4] |
| 90 | 7.5 | Not specified, but significant degradation observed | [5] |
Experimental Protocols
Protocol 1: Preparation of a Standard Quercetin Solution for HPLC Analysis
-
Stock Solution Preparation:
-
Accurately weigh 10 mg of Quercetin working standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and bring to volume with a 50:50 (v/v) mixture of methanol and acetonitrile to obtain a stock solution of 100 µg/mL.[9]
-
-
Working Standard Preparation:
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 50 µg/mL.[9]
-
Protocol 2: HPLC Method for Quercetin Quantification
-
Column: Inertsil C18 (250 x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A 70:30 (v/v) ratio of acetonitrile to water.[9] Some methods may use an acidified mobile phase, such as 1.5% acetic acid in a water/acetonitrile/methanol ratio of 55:40:5, for better peak resolution.[8]
-
Flow Rate: 1.0 mL/min.[9]
-
Injection Volume: 20 µL.
-
Column Temperature: 35°C.[10]
Visualizations
Signaling Pathways Modulated by Quercetin
Quercetin is known to influence several key signaling pathways involved in apoptosis and inflammation.
Caption: Quercetin's modulation of apoptosis and inflammation pathways.
Experimental Workflow for Assessing Quercetin Stability
The following diagram outlines a typical workflow for investigating the stability of Quercetin under various experimental conditions.
Caption: Workflow for Quercetin stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. doaj.org [doaj.org]
- 4. Degradation kinetics of fisetin and quercetin in solutions as effected by pH, temperature and coexisted proteins | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 5. mdpi.com [mdpi.com]
- 6. The Photodegradation of Quercetin: Relation to Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nano-ntp.com [nano-ntp.com]
- 10. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Buxbodine B concentration for cell-based assays
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals utilizing Buxbodine B in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing your experiments.
Important Note on Data Availability: Publicly available research on the specific biological activities and mechanisms of action of this compound is limited. Much of the guidance provided herein is based on the known properties of related Buxus steroidal alkaloids and general principles of cell-based assays. Researchers should consider this information as a starting point and perform thorough optimization for their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a steroidal alkaloid derived from plants of the Buxus genus. The primary reported biological activity for this compound is the inhibition of acetylcholinesterase (AChE), with an IC50 value of 50 μM.[1] AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Due to this activity, this compound may be a subject of research in areas like neurodegenerative diseases, such as Alzheimer's disease.
Q2: Are there other known activities of this compound?
A2: While specific data for this compound is scarce, alkaloids from the Buxus genus are generally known to exhibit a range of biological effects, including cytotoxic (anti-cancer) and anti-inflammatory properties.[2] However, these effects have not been specifically detailed for this compound in the available literature.
Q3: What are the primary challenges when working with this compound in cell-based assays?
A3: As with many steroidal alkaloids, researchers may encounter challenges with solubility, determining the optimal concentration to avoid cytotoxicity (unless it is the endpoint of study), and assay interference. Each of these potential issues is addressed in the troubleshooting guides below.
Q4: How should I prepare a stock solution of this compound?
A4: The solubility of this compound should be experimentally determined. Typically, steroidal alkaloids are soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO and then dilute it in a cell culture medium for your working concentrations. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Acetylcholinesterase (AChE) Inhibition Assay
This section provides guidance for assays investigating the known activity of this compound as an acetylcholinesterase inhibitor.
Experimental Protocol: Colorimetric AChE Inhibition Assay (Ellman's Method)
This protocol is a generalized method and should be optimized for your specific experimental setup.
| Parameter | Recommendation |
| Principle | Based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), which is measured at 412 nm. |
| Cell Lines | Neuronal cell lines (e.g., SH-SY5Y, PC-12) or purified AChE enzyme. |
| Reagents | - Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0) - Acetylthiocholine (ATCh) iodide (substrate) - DTNB (Ellman's reagent) - this compound stock solution - Positive Control (e.g., Donepezil, Galantamine) |
| Assay Procedure | 1. Prepare Reagents: Prepare fresh solutions of ATCh and DTNB in the assay buffer. 2. Plate Setup: In a 96-well plate, add assay buffer, cell lysate/purified enzyme, and varying concentrations of this compound. Include wells for a negative control (no inhibitor) and a positive control. 3. Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to interact with the enzyme. 4. Initiate Reaction: Add the substrate (ATCh) to all wells to start the reaction. 5. Detection: Add DTNB to all wells. 6. Measurement: Measure the absorbance at 412 nm at multiple time points (kinetic assay) or at a single endpoint. |
| Data Analysis | Calculate the percentage of AChE inhibition for each concentration of this compound compared to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. |
Troubleshooting Guide: AChE Inhibition Assays
| Problem | Possible Cause | Solution |
| High background signal in no-enzyme control | - this compound may be colored or interfere with absorbance reading. - Direct reaction of this compound with DTNB. | - Run a control with this compound and DTNB without the enzyme to check for direct reaction. - Subtract the absorbance of a blank well containing all components except the enzyme. |
| Low or no enzyme activity in negative control | - Inactive enzyme due to improper storage. - Degraded substrate. | - Use a fresh aliquot of the enzyme. - Prepare fresh substrate solution for each experiment. |
| Inconsistent or non-reproducible results | - Inaccurate pipetting, especially of small volumes. - Fluctuations in incubation temperature. | - Use calibrated pipettes and ensure proper mixing. - Maintain a consistent temperature throughout the assay. |
Signaling Pathway and Workflow
General Cytotoxicity Assay for Steroidal Alkaloids
This section provides a general framework for assessing the cytotoxic potential of this compound, based on protocols used for other Buxus alkaloids.
Experimental Protocol: MTT Cell Viability Assay
This protocol is a general guideline and requires optimization for your specific cell line and experimental conditions.
| Parameter | Recommendation |
| Principle | The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, which is solubilized and measured spectrophotometrically. |
| Cell Lines | A panel of cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous control cell line (e.g., HEK293, fibroblasts) are recommended to assess selectivity. |
| Reagents | - Cell culture medium appropriate for the cell line. - this compound stock solution (in DMSO). - MTT solution (5 mg/mL in PBS). - Solubilization solution (e.g., DMSO, isopropanol with HCl). |
| Assay Procedure | 1. Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. 2. Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). 3. Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours). 4. Add MTT: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation. 5. Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals. 6. Measurement: Measure the absorbance at a wavelength between 540 and 590 nm. |
| Data Analysis | Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration. |
Troubleshooting Guide: Cytotoxicity Assays
| Problem | Possible Cause | Solution |
| High variability between replicate wells | - Uneven cell seeding. - Pipetting errors. - Edge effects in the 96-well plate. | - Ensure a single-cell suspension before seeding. - Use calibrated pipettes. - Avoid using the outer wells of the plate or fill them with a sterile medium to maintain humidity. |
| Low signal in all wells, including controls | - Low cell number or poor cell health. - Contamination of cell culture. | - Optimize cell seeding density. - Check cell cultures for any signs of contamination. |
| Precipitation of this compound in the culture medium | - Poor solubility of the compound at the tested concentrations. | - Lower the final concentration of this compound. - Ensure the DMSO concentration in the final medium is minimal. - Visually inspect the wells for any precipitate after adding the compound. |
Hypothetical Signaling Pathway for Buxus Alkaloid-Induced Cytotoxicity
The following diagram illustrates a potential mechanism by which Buxus alkaloids may induce cytotoxicity, based on general knowledge of similar compounds. This pathway has not been validated for this compound.
References
Technical Support Center: Buxbodine B Experimental Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Buxbodine B, a steroidal alkaloid from the Buxus genus. Due to the limited publicly available data on this compound, this guide also offers general advice applicable to the experimental challenges often encountered with novel natural products and steroidal alkaloids.
General Troubleshooting Guide for Novel Steroidal Alkaloids (e.g., this compound)
Q1: I am observing high variability between my experimental replicates. What are the common causes and solutions?
High variability in in-vitro experiments with novel compounds like this compound can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Problem: Inconsistent Compound Concentration
-
Cause: Poor solubility, precipitation of the compound during dilution, or adsorption to plastics. Steroidal alkaloids can be hydrophobic and may come out of solution, especially in aqueous media.
-
Solution:
-
Solubility Check: Visually inspect your stock and working solutions for any precipitate.
-
Solvent Choice: Ensure you are using an appropriate solvent for your stock solution. Dimethyl sulfoxide (DMSO) or ethanol are common choices for steroidal alkaloids.
-
Working Dilutions: When preparing working dilutions in aqueous culture media, add the stock solution to the media while vortexing to ensure rapid and even dispersion. Avoid preparing large volumes of diluted compound that will sit for extended periods.
-
Vehicle Control: Always include a vehicle control (media with the same final concentration of the solvent, e.g., DMSO) to account for any effects of the solvent on the cells.
-
-
-
Problem: Cell Seeding and Culture Inconsistencies
-
Cause: Uneven cell distribution in the microplate ("edge effects"), variations in cell number between wells, or inconsistent cell health.
-
Solution:
-
Cell Counting: Use a reliable method for cell counting (e.g., trypan blue exclusion or an automated cell counter) to ensure you start with a consistent number of viable cells.
-
Plating Technique: Mix the cell suspension thoroughly before and during plating. To minimize the "edge effect," avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes.
-
-
-
Problem: Assay-Specific Issues
-
Cause: Inconsistent incubation times, temperature fluctuations, or errors in reagent addition.
-
Solution:
-
Standardized Protocols: Follow a strict, standardized protocol for all steps of your assay.
-
Pipetting Technique: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize volume errors.
-
Automation: If available, use automated liquid handlers for reagent addition to improve consistency.
-
-
Below is a workflow to help diagnose the source of variability in your experiments.
Frequently Asked Questions (FAQs)
Q2: What is the recommended solvent and storage condition for this compound?
As with many steroidal alkaloids, this compound is likely poorly soluble in water.
-
Recommended Solvent: For in-vitro studies, high-purity DMSO is the recommended solvent for creating a concentrated stock solution. Ethanol may also be a suitable alternative.
-
Stock Solution Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
-
Stability: The stability of this compound in solution has not been extensively reported. It is best practice to prepare fresh working dilutions for each experiment from a frozen stock.
Q3: What is the expected cytotoxic concentration of this compound?
There is no specific published data on the cytotoxic concentration (e.g., IC50) of this compound. However, studies on other alkaloids isolated from Buxus sempervirens have shown cytotoxic and antiprotozoal activities at various concentrations. For example, some Buxus alkaloids have demonstrated IC50 values in the sub-micromolar to low micromolar range against various cell lines and pathogens.
When starting experiments with this compound, a broad dose-response study is recommended, for example, from 0.01 µM to 100 µM, to determine its effective concentration range in your specific experimental system.
Illustrative Data from Related Buxus Alkaloids
The following table summarizes IC50 values for other alkaloids isolated from Buxus sempervirens to provide a potential reference range. Note: This data is not for this compound and should be used for illustrative purposes only.
| Alkaloid Name | Target | IC50 (µM) | Reference |
| O-benzoyl-cycloprotobuxoline-D | Plasmodium falciparum | 0.18 | |
| Cyclomicrophyllidine-B | Plasmodium falciparum | 0.2 | |
| O-tigloylcyclovirobuxeine-B | Plasmodium falciparum | 0.92 | |
| Compound 36 (Buxus sinica) | A2780 (Ovarian Cancer) | 0.48 | |
| Compound 36 (Buxus sinica) | ES2 (Ovarian Cancer) | 1.33 |
Q4: What is a general mechanism of action for cytotoxic alkaloids?
Many cytotoxic alkaloids exert their effects through the induction of apoptosis (programmed cell death). Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of caspases, which are proteases that execute the process of cell death.
The specific mechanism for this compound is unknown. Initial experiments could involve assessing markers of apoptosis, such as caspase activation or DNA fragmentation, to determine if it acts through this common mechanism.
Buxbodine B off-target effects and mitigation
Disclaimer: Publicly available scientific literature on "Buxbodine B" is limited. It is identified as a natural product from Buxus species with weak anti-acetylcholinesterase (AChE) activity (IC50 in the range of 10.8-98µM)[1]. Due to the lack of detailed information regarding its primary target, broader off-target profile, and specific applications in research, this technical support guide has been constructed around a hypothetical compound, "Buxopine-B," to illustrate best practices for investigating and mitigating off-target effects of a research compound. The principles, protocols, and troubleshooting advice provided are broadly applicable to small molecule inhibitors used in drug discovery and development.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in my experiments?
A: Off-target effects occur when a small molecule inhibitor, such as Buxopine-B, binds to and modulates the activity of proteins other than its intended biological target.[2] These unintended interactions are a major concern because they can lead to:
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Cellular toxicity: Inhibition of essential proteins can lead to cell death or other toxic effects that are not related to the on-target activity.
-
Poor translation to in vivo models: Off-target effects can cause unforeseen side effects in animal models or clinical trials, leading to project attrition.[2]
Q2: I'm observing a cellular phenotype that doesn't align with the known function of Buxopine-B's primary target. Could this be an off-target effect?
A: It is highly possible. A discrepancy between the expected and observed phenotype is a classic indicator of potential off-target activity. To investigate this, you should:
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Perform a dose-response analysis: Compare the concentration of Buxopine-B required to achieve the on-target effect (e.g., inhibition of target phosphorylation) with the concentration that produces the unexpected phenotype. A significant difference in potency may suggest an off-target mechanism.
-
Use a structurally distinct inhibitor: Test another inhibitor of the same primary target that has a different chemical scaffold. If this second compound does not produce the same phenotype, it strengthens the hypothesis that the effect is specific to Buxopine-B's off-target profile.
-
Conduct a rescue experiment: Overexpress the intended target in your cell model. If the phenotype is not reversed, it suggests the involvement of other molecular targets.
Q3: My compound, Buxopine-B, is showing toxicity at concentrations needed to inhibit its primary target. How can I determine if this is due to on-target or off-target effects?
A: This is a common challenge. To differentiate between on-target and off-target toxicity, consider the following:
-
Target expression levels: Test the compound in a cell line that does not express the intended primary target. If the toxicity persists, it is likely due to off-target effects.
-
Phenocopy with genetic knockdown: Use RNAi or CRISPR to reduce the expression of the primary target. If this genetic approach does not replicate the toxic phenotype, the compound's toxicity is likely off-target.
-
Off-target screening: Screen Buxopine-B against a panel of known toxicity-related targets, such as hERG or various cytochrome P450 enzymes.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Action |
| Inconsistent results between batches of Buxopine-B | Compound instability or degradation | Verify the purity and integrity of each batch using analytical methods like HPLC-MS. Store the compound under recommended conditions (e.g., desiccated at -20°C). |
| Observed phenotype is stronger than expected based on IC50 | Potent off-target inhibition | Perform a kinase selectivity screen to identify unintended targets. Lower the concentration of Buxopine-B to a level that is selective for the primary target, if possible. |
| In vivo efficacy does not correlate with in vitro potency | Poor pharmacokinetic properties or in vivo off-target effects | Conduct pharmacokinetic studies to assess compound exposure at the target tissue. Evaluate potential off-target effects that may only manifest in a whole organism. |
| Contradictory results with other published inhibitors for the same target | Different off-target profiles between inhibitors | Acknowledge that different inhibitors, even for the same target, can have unique off-target effects. Use multiple, structurally diverse inhibitors to build a stronger case for on-target driven phenotypes.[3] |
Quantitative Data Summary: Buxopine-B Selectivity Profile
The following table summarizes hypothetical inhibitory activities of Buxopine-B against its primary target (SRC) and a selection of off-target kinases. This illustrates how selectivity is assessed and reported.
| Target | IC50 (nM) | Selectivity (Fold vs. SRC) | Comments |
| SRC (Primary Target) | 15 | 1x | Potent on-target activity |
| ABL | 45 | 3x | Significant off-target activity on a related kinase |
| LCK | 80 | 5.3x | Moderate off-target activity |
| EGFR | 1,200 | 80x | Weak off-target activity |
| MAPK14 (p38α) | >10,000 | >667x | Considered highly selective over this kinase |
| CDK2 | >10,000 | >667x | Considered highly selective over this kinase |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol describes a general method for assessing the selectivity of an inhibitor across a broad panel of kinases.
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Compound Preparation: Prepare a 10 mM stock solution of Buxopine-B in 100% DMSO. Create serial dilutions to achieve the desired screening concentrations (e.g., 1 µM and 10 µM).
-
Assay Platform: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase-Glo®). These services typically test the compound against a panel of hundreds of purified kinases.
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Binding or Activity Assay: The assay will measure either the binding of the compound to the kinase (e.g., via competition with a labeled ligand) or the inhibition of the kinase's catalytic activity (e.g., by measuring ATP consumption or substrate phosphorylation).
-
Data Analysis: Results are often reported as percent inhibition at a given concentration. For hits showing significant inhibition, follow-up with full dose-response curves to determine the IC50 value for each off-target kinase. The selectivity score can be calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 50%) by the total number of kinases tested.
Protocol 2: Cellular Target Engagement Assay (Western Blot)
This protocol verifies that Buxopine-B inhibits its intended target within a cellular context.
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Cell Culture and Treatment: Plate a relevant cell line (e.g., a cancer cell line with active SRC signaling) and allow cells to adhere. Treat the cells with increasing concentrations of Buxopine-B (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against the phosphorylated form of a known SRC substrate (e.g., phospho-FAK Tyr397). Also, probe a separate blot or strip and re-probe the same blot with antibodies for total SRC and a loading control (e.g., GAPDH).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the concentration at which Buxopine-B inhibits SRC-mediated phosphorylation.
Visualizations
Caption: On-target vs. off-target effects of Buxopine-B.
Caption: Workflow for identifying off-target effects.
References
Technical Support Center: Overcoming Buxbodine B Resistance
Disclaimer: Information on the specific compound "Buxbodine B" is not publicly available. This technical support guide is based on established mechanisms of resistance to conventional chemotherapeutic agents and targeted therapies. The experimental protocols and data are illustrative and should be adapted based on the known properties of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a decreased cytotoxic effect of this compound in our cell line over time. What could be the reason?
A gradual decrease in the efficacy of this compound may indicate the development of acquired resistance. Cancer cells can develop resistance through various mechanisms, including increased drug efflux, alterations in the drug's molecular target, or activation of alternative signaling pathways that bypass the effect of the drug.[1][2] It is also possible that the initial cell population was heterogeneous, and the observed effect is the result of the selection and expansion of a pre-existing resistant subpopulation.
Q2: How can we determine if our this compound-resistant cell line is overexpressing efflux pumps like P-glycoprotein (P-gp)?
A common mechanism of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp/ABCB1), which actively pump drugs out of the cell.[2][3] To investigate this, you can perform a rhodamine 123 accumulation assay. Rhodamine 123 is a fluorescent substrate of P-gp. A lower accumulation of rhodamine 123 in your resistant cells compared to the parental, sensitive cells would suggest increased P-gp activity. This can be confirmed by using a P-gp inhibitor, such as verapamil, which should restore rhodamine 123 accumulation in the resistant cells.[4]
Q3: Our cells have developed resistance to this compound, but we do not see evidence of increased efflux pump activity. What are other potential mechanisms?
If increased drug efflux is ruled out, other resistance mechanisms to consider include:
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Alteration of the drug target: Mutations in the target protein of this compound can prevent the drug from binding effectively.[1] This is a common resistance mechanism for targeted therapies like kinase inhibitors.[2]
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Activation of alternative signaling pathways: Cancer cells can activate other signaling pathways to compensate for the inhibitory effect of this compound, allowing them to survive and proliferate.[3]
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Increased DNA repair capacity: If this compound induces DNA damage, resistant cells may have an enhanced ability to repair this damage.[2]
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Inhibition of apoptosis: Resistance can also arise from the upregulation of anti-apoptotic proteins or the downregulation of pro-apoptotic proteins, making the cells less susceptible to drug-induced cell death.[1]
Q4: Are there any strategies to overcome this compound resistance?
Yes, several strategies can be employed to overcome drug resistance:
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Combination therapy: Using this compound in combination with another agent that has a different mechanism of action can be effective.[5][6][7] For example, if resistance is due to efflux pump overexpression, combining this compound with an efflux pump inhibitor could restore its efficacy.[8][9]
-
Targeting the resistance mechanism: If a specific resistance mechanism is identified, such as the activation of a particular signaling pathway, a targeted inhibitor for that pathway could be used in combination with this compound.
-
Novel drug analogs: It may be possible to use a modified version of this compound that is less susceptible to the resistance mechanism.[10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Sudden loss of this compound efficacy | Mycoplasma contamination; improper drug storage; incorrect dosage calculation. | Test for mycoplasma contamination. Verify the storage conditions and expiration date of this compound. Double-check all calculations for drug dilutions. |
| Gradual decrease in this compound efficacy | Development of acquired resistance in the cell line. | See FAQs for identifying resistance mechanisms. Consider establishing a new, low-passage culture from a frozen stock of the parental cell line to compare with the resistant line. |
| Inconsistent results between experiments | Cell line heterogeneity; variations in experimental conditions (e.g., cell density, incubation time). | Perform single-cell cloning to establish a homogeneous cell population. Standardize all experimental parameters and include appropriate positive and negative controls in every experiment. |
| This compound is effective, but only at very high concentrations | The cell line may have intrinsic resistance to this compound. | Consider screening a panel of different cell lines to find a more sensitive model. Investigate the baseline expression of potential resistance-related proteins (e.g., ABC transporters) in your cell line. |
Experimental Protocols
Protocol 1: Rhodamine 123 Accumulation Assay for P-gp Activity
Objective: To determine if this compound resistance is associated with increased P-glycoprotein (P-gp) activity.
Materials:
-
Parental (sensitive) and this compound-resistant cell lines
-
Rhodamine 123 (stock solution in DMSO)
-
Verapamil (P-gp inhibitor, stock solution in water or DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed both parental and resistant cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat one set of wells for each cell line with a P-gp inhibitor (e.g., 50 µM verapamil) for 1 hour at 37°C.
-
Add rhodamine 123 (final concentration of 1 µM) to all wells and incubate for 30 minutes at 37°C.
-
Wash the cells three times with ice-cold PBS.
-
Trypsinize the cells and resuspend them in ice-cold PBS.
-
Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer.
Expected Results:
-
Parental cells: High rhodamine 123 fluorescence.
-
Resistant cells (if P-gp mediated resistance): Low rhodamine 123 fluorescence.
-
Resistant cells + Verapamil: Increased rhodamine 123 fluorescence compared to resistant cells alone, indicating P-gp inhibition.
Protocol 2: Western Blot Analysis for Target Protein Expression
Objective: To investigate if this compound resistance is due to altered expression of its molecular target.
Materials:
-
Parental and this compound-resistant cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the this compound target protein
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Grow parental and resistant cells to 80-90% confluency.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein from each cell lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
Expected Results:
-
If resistance is due to target downregulation, a weaker band for the target protein will be observed in the resistant cell line compared to the parental line. Conversely, if the target is upregulated, a stronger band will be seen.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound and Combination Therapies
| Cell Line | Treatment | IC50 (nM) |
| Parental | This compound | 50 |
| Resistant | This compound | 500 |
| Resistant | This compound + Verapamil (10 µM) | 75 |
| Resistant | This compound + Compound X (20 nM) | 60 |
IC50 values were determined by a 72-hour cell viability assay.
Table 2: Hypothetical Relative Gene Expression of ABC Transporters
| Gene | Parental Cell Line (Relative Expression) | Resistant Cell Line (Relative Expression) |
| ABCB1 (P-gp) | 1.0 | 12.5 |
| ABCC1 (MRP1) | 1.0 | 1.2 |
| ABCG2 (BCRP) | 1.0 | 0.9 |
Gene expression was measured by qRT-PCR and normalized to the parental cell line.
Visualizations
Caption: Hypothetical mechanism of this compound action and resistance pathways.
Caption: Experimental workflow for determining the mechanism of this compound resistance.
Caption: Logical relationships of strategies to overcome this compound resistance.
References
- 1. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ejcmpr.com [ejcmpr.com]
- 4. Mechanisms of resistance to ansamycin antibiotics in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Analogs combination therapy in chronic hepatitis B: when and how?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination therapy with polymyxin B for the treatment of multidrug-resistant Gram-negative respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination Therapy for Chronic Hepatitis B: Current Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversal of anticancer drug resistance by macrolide antibiotics in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies to Overcome Antimicrobial Resistance (AMR) Making Use of Non-Essential Target Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Buxbodine B Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Buxbodine B.
FAQs: General Questions
Q1: What is this compound and what are its primary therapeutic indications?
A1: this compound is a novel alkaloid isolated from Buxus species, currently under investigation for its potential as a potent inhibitor of the pro-inflammatory cytokine MIF (Macrophage Migration Inhibitory Factor). Its primary therapeutic applications are being explored in autoimmune diseases and oncology.
Q2: What are the main challenges associated with the oral bioavailability of this compound?
A2: this compound is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it exhibits both low aqueous solubility and low intestinal permeability.[1] These factors, combined with potential first-pass metabolism, significantly limit its oral bioavailability.
Q3: What are the initial recommended strategies for enhancing this compound bioavailability?
A3: Initial strategies should focus on improving its solubility and/or permeability. Common approaches include particle size reduction (micronization or nanosuspension), formulation with surfactants or complexing agents (e.g., cyclodextrins), and the development of lipid-based formulations such as Self-Microemulsifying Drug Delivery Systems (SMEDDS).[2][3][4][5]
Q4: How is this compound quantified in biological matrices?
A4: A validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method is the standard for quantifying this compound in plasma, tissues, and other biological fluids. This method offers the required sensitivity and selectivity for pharmacokinetic studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: High Variability in In Vivo Pharmacokinetic Data
Question: We are observing significant inter-subject variability in the plasma concentrations of this compound in our rat pharmacokinetic study. What are the potential causes and how can we mitigate this?
Answer: High variability is a common issue with poorly soluble compounds. The potential causes and troubleshooting steps are outlined below:
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Inconsistent Dosing Formulation: The physical instability of a suspension (e.g., aggregation, settling) can lead to inconsistent dosing.
-
Solution: Ensure your dosing formulation is homogenous. Use suspending agents and confirm dose uniformity by analyzing aliquots of the suspension before and after the study.
-
-
Physiological Factors in Animal Models: Differences in gastric pH, gastrointestinal transit time, and food effects can significantly impact the absorption of this compound.[6]
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Analytical Method Variability: Issues with sample collection, processing, or the LC-MS/MS analysis can introduce variability.
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Solution: Standardize blood collection times and handling procedures. Ensure the analytical method is fully validated for precision, accuracy, and stability in the biological matrix.
-
Issue 2: Poor Correlation Between In Vitro Dissolution and In Vivo Absorption
Question: Our novel this compound formulation shows enhanced dissolution in vitro, but this is not translating to improved bioavailability in our animal model. Why might this be the case?
Answer: This disconnect often points to permeability-limited absorption or other in vivo factors not captured by simple dissolution tests.
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Permeability as the Rate-Limiting Step: Even if this compound is fully dissolved in the gastrointestinal tract, its poor permeability may be the primary barrier to absorption.
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First-Pass Metabolism: this compound may be extensively metabolized in the gut wall or liver.
-
Solution: Perform in vitro metabolism studies using liver microsomes or hepatocytes to determine the metabolic stability of this compound. Co-administration with a known CYP3A4 inhibitor (as buprenorphine metabolism is primarily mediated by CYP3A4, this is a common pathway for many drugs) in animal models could help elucidate the impact of first-pass metabolism.[10]
-
-
Inappropriate Dissolution Method: The conditions of your in vitro dissolution test may not be biorelevant.
-
Solution: Utilize biorelevant dissolution media (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid, or FeSSIF - Fed State Simulated Intestinal Fluid) that mimic the composition of human intestinal fluids more closely.
-
Issue 3: Low Recovery in Caco-2 Permeability Assay
Question: We are experiencing low mass balance (recovery) of this compound in our Caco-2 permeability assay. What could be causing this?
Answer: Low recovery can compromise the integrity of your permeability data. Here are common causes and solutions:
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Non-specific Binding: this compound may be adsorbing to the plastic of the Transwell plates or other apparatus components.
-
Solution: Use low-binding plates and materials. Include a mass balance control group (without cells) to quantify the extent of non-specific binding.
-
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Cellular Metabolism: The Caco-2 cells may be metabolizing this compound during the assay.
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Solution: Analyze cell lysates at the end of the experiment to check for intracellular accumulation and potential metabolites. If metabolism is confirmed, consider using specific enzyme inhibitors if the pathway is known.
-
-
Compound Instability: this compound may be unstable in the assay buffer.
-
Solution: Verify the stability of this compound in the assay buffer over the duration of the experiment at 37°C.
-
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC0-24h (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 45.2 ± 12.8 | 2.0 | 210.5 ± 55.4 | 100 |
| Micronized Suspension | 50 | 88.9 ± 21.5 | 1.5 | 450.1 ± 98.2 | 213.8 |
| SMEDDS Formulation | 50 | 350.6 ± 75.1 | 1.0 | 1895.3 ± 350.6 | 900.4 |
Data are presented as mean ± standard deviation (n=6 rats per group).
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: USP Dissolution Apparatus II (Paddle Method).[11]
-
Dissolution Medium: 900 mL of Simulated Intestinal Fluid (SIF, pH 6.8) without enzymes.
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 75 RPM.[11]
-
Procedure:
-
Add the this compound formulation (equivalent to 50 mg of this compound) to the dissolution vessel.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.[11]
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Filter the samples through a 0.45 µm PTFE syringe filter.
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Analyze the filtrate for this compound concentration using a validated HPLC-UV method.
-
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and monolayer formation.[8]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use monolayers with TEER values >200 Ω·cm².[12]
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
-
Procedure for Apical to Basolateral (A→B) Permeability:
-
Wash the cell monolayer with pre-warmed transport buffer.
-
Add the this compound dosing solution (10 µM in transport buffer) to the apical (A) chamber.
-
Add fresh transport buffer to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking (50 rpm).[12]
-
Take samples from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.
-
At the end of the experiment, take a sample from the apical chamber.
-
-
Procedure for Basolateral to Apical (B→A) Permeability:
-
Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber to determine the efflux ratio.[9]
-
-
Analysis: Quantify this compound concentrations in all samples by LC-MS/MS. Calculate the apparent permeability coefficient (Papp) and the efflux ratio.[9]
Protocol 3: Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing and Acclimation: House animals in standard conditions with a 12-hour light/dark cycle. Allow at least 3 days for acclimation before the study.[6]
-
Dosing:
-
Fast the rats for 4 hours prior to dosing, with free access to water.
-
Administer the this compound formulation via oral gavage at a dose of 50 mg/kg.[6]
-
For intravenous administration (to determine absolute bioavailability), administer 5 mg/kg via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approx. 100 µL) from the jugular vein or other appropriate site at pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[6]
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.
-
-
Analysis:
-
Analyze plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
-
Mandatory Visualizations
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 6. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. Buprenorphine: clinical pharmacokinetics in the treatment of opioid dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3.8. In-vitro Drug Release Study [bio-protocol.org]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Buxbodine B Purification: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Buxbodine B, a steroidal alkaloid with significant therapeutic potential.
Troubleshooting Guides
This section addresses common issues encountered during the extraction and purification of this compound.
Low Yield of Crude this compound Extract
Problem: The initial extraction from Buxus plant material results in a lower than expected yield of the crude alkaloid fraction.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Cell Lysis | Ensure the plant material is finely powdered to maximize surface area for solvent penetration. | Increased contact between the solvent and plant cells, leading to more efficient extraction. |
| Suboptimal Solvent System | The polarity of the extraction solvent may not be ideal for this compound. | Experiment with a gradient of solvents, starting with non-polar solvents like hexane to remove lipids, followed by more polar solvents like methanol or ethanol to extract the alkaloids.[1] |
| Insufficient Extraction Time or Temperature | The extraction period may be too short, or the temperature too low. | Increase the extraction time or employ methods like Soxhlet extraction or ultrasonic-assisted extraction to enhance efficiency. However, be cautious of potential degradation of thermolabile compounds with prolonged high temperatures.[1] |
| Improper pH for Acid-Base Extraction | The pH of the aqueous and organic phases may not be optimal for partitioning the alkaloids. | During the acid wash, ensure the pH is sufficiently low (around 2-3) to protonate the alkaloids and draw them into the aqueous phase. When basifying to liberate the free base, ensure the pH is sufficiently high (around 9-10).[1] |
Poor Separation During Column Chromatography
Problem: Co-elution of this compound with other structurally similar alkaloids or impurities during column chromatography.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Stationary Phase | The chosen stationary phase (e.g., silica gel, alumina) may not provide adequate selectivity. | Test different stationary phases. For steroidal alkaloids, reversed-phase C18 silica gel can sometimes offer better separation than normal-phase silica. |
| Incorrect Mobile Phase Composition | The solvent system lacks the resolving power to separate this compound from contaminants. | A systematic optimization of the mobile phase is crucial. Employing a shallow gradient elution instead of an isocratic one can significantly improve resolution.[2] |
| Column Overloading | Too much crude extract is loaded onto the column, leading to broad, overlapping peaks. | Reduce the amount of sample loaded. As a general rule, the sample load should not exceed 1-5% of the stationary phase weight. |
| Column Packing Issues | An improperly packed column can lead to channeling and poor separation. | Ensure the column is packed uniformly and without any air bubbles. Wet packing is generally preferred over dry packing to avoid these issues.[3] |
Issues with Preparative HPLC Purification
Problem: Challenges in achieving high purity and recovery of this compound using preparative High-Performance Liquid Chromatography (HPLC).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Peak Tailing or Fronting | Non-ideal interactions between this compound and the stationary phase, or sample overload. | For tailing, consider adding a small amount of a competing base (e.g., triethylamine) to the mobile phase to block active sites on the silica. For fronting, reduce the sample concentration or injection volume.[2] |
| Poor Resolution | The analytical method does not scale up well to the preparative scale. | Re-optimize the mobile phase composition and gradient on the preparative column. Ensure the particle size and chemistry of the preparative column match the analytical column for linear scalability. |
| Low Recovery | Irreversible adsorption of this compound onto the stationary phase or degradation during the process. | Consider using a different stationary phase or switching to a technique like Centrifugal Partition Chromatography (CPC) which avoids solid supports.[4][5] |
| Baseline Drift or Noise | Contaminated solvents, detector issues, or temperature fluctuations. | Use high-purity HPLC-grade solvents, degas the mobile phase, and ensure the column and detector are at a stable temperature.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step for extracting this compound from Buxus plant material?
A1: The initial step is typically a solid-liquid extraction. The dried and powdered plant material should first be defatted with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds. Subsequently, the defatted plant material is extracted with a more polar solvent, such as methanol or ethanol, often with the aid of sonication or Soxhlet apparatus to increase efficiency.[1]
Q2: How can I enrich the alkaloid fraction before chromatographic purification?
A2: An acid-base extraction is a highly effective method for enriching the alkaloid fraction. The crude methanolic or ethanolic extract is dissolved in a mixture of an organic solvent (e.g., dichloromethane) and an acidic aqueous solution (e.g., 1M sulfuric acid). The protonated alkaloids will partition into the aqueous phase. This aqueous phase is then separated, basified with a base like ammonia to a pH of 9-10, and then re-extracted with an organic solvent. This process effectively separates the alkaloids from neutral and acidic compounds.[4]
Q3: What are the advantages of Centrifugal Partition Chromatography (CPC) for this compound purification?
A3: CPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase. This offers several advantages for alkaloid purification:
-
High Recovery: It minimizes the risk of irreversible adsorption of the target compound, which can be an issue with solid supports like silica gel.[4][5]
-
No Tailing: The absence of a solid support leads to more symmetrical peaks.[4]
-
High Loading Capacity: CPC can handle larger sample loads compared to traditional column chromatography.
-
Reduced Solvent Consumption: It is often possible to use less solvent, making it a more environmentally friendly and cost-effective method.[4]
Q4: How do I select a suitable solvent system for CPC?
A4: The selection of the biphasic solvent system is critical for a successful CPC separation. The ideal system should provide a suitable partition coefficient (K) for this compound, typically between 0.5 and 2. This can be determined through preliminary shake-flask experiments where a small amount of the extract is partitioned between the two phases of a candidate solvent system, and the concentration of the target compound in each phase is analyzed by HPLC.
Q5: What analytical techniques are used to confirm the identity and purity of the isolated this compound?
A5: A combination of spectroscopic and spectrometric methods is essential for structural elucidation and purity assessment. These include:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): For detailed structural elucidation.
-
High-Performance Liquid Chromatography (HPLC): Coupled with a UV or MS detector to determine the purity of the final product.
Experimental Protocols
Protocol 1: Extraction and Acid-Base Partitioning of this compound
-
Defatting: Macerate 1 kg of finely powdered, dried Buxus leaves in 5 L of n-hexane for 24 hours at room temperature. Filter and repeat the process twice. Discard the hexane extracts.
-
Alkaloid Extraction: Air-dry the defatted plant material and then extract it three times with 5 L of methanol at room temperature for 24 hours each.
-
Concentration: Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 1 L of a 1M sulfuric acid solution.
-
Wash the acidic solution three times with 500 mL of dichloromethane to remove neutral and acidic compounds. Discard the organic layers.
-
Adjust the pH of the aqueous layer to 9-10 with a 25% ammonia solution.
-
Extract the basified aqueous solution three times with 500 mL of dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.
-
Protocol 2: Purification of this compound by Centrifugal Partition Chromatography (CPC)
-
Solvent System Selection: A suitable biphasic solvent system, such as a mixture of chloroform, methanol, and water (e.g., 4:3:2 v/v/v) with a small amount of acid (e.g., 60 mM HCl), should be selected based on preliminary shake-flask experiments to achieve an optimal partition coefficient for this compound.[7]
-
CPC System Preparation:
-
Equilibrate the CPC column by first filling it with the stationary phase (the denser phase of the solvent system).
-
Then, pump the mobile phase (the lighter phase) through the column at a specific flow rate until hydrodynamic equilibrium is reached.
-
-
Sample Injection: Dissolve the crude alkaloid fraction in a mixture of the stationary and mobile phases and inject it into the CPC system.
-
Elution and Fraction Collection: Elute the sample with the mobile phase and collect fractions at regular intervals.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify the fractions containing pure this compound.
-
Final Purification: Pool the pure fractions and evaporate the solvent. Further purification can be achieved by recrystallization or a final polishing step using preparative HPLC if necessary.
Visualizations
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. epruibiotech.com [epruibiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. Target-Guided Isolation of O-tigloylcyclovirobuxeine-B from Buxus sempervirens L. by Centrifugal Partition Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Large scale purification of B-type fumonisins using centrifugal partition chromatography (CPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. halocolumns.com [halocolumns.com]
- 7. Purification of Lepidilines A, B, C, and D from Lepidium meyenii Walpers by Centrifugal Partition Chromatography Followed by Semi-Preparative HPLC and Preliminary Evaluation of Anticancer Activity Against Neuroblastoma Cell Lines [mdpi.com]
Buxbodine B quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of Buxbodine B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quality control important?
A1: this compound is a steroidal alkaloid, a class of natural products known for their diverse biological activities. Specifically, this compound has been identified as an acetylcholinesterase (AChE) inhibitor with an IC50 of 50 μM, making it a compound of interest for research in areas such as Alzheimer's disease.[1] Rigorous quality control is essential to ensure the identity, purity, and potency of this compound used in experiments, as impurities can lead to inaccurate and irreproducible results, and potentially unforeseen biological effects.
Q2: What are the primary analytical techniques for assessing the purity of this compound?
A2: The primary analytical techniques for assessing the purity of this compound and other Buxus alkaloids include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3][4][5] HPLC is used for quantitative analysis of purity, while LC-MS is invaluable for identifying this compound and potential impurities based on their mass-to-charge ratio and fragmentation patterns.[2][3][6] Quantitative NMR (qNMR) is a powerful method for determining the absolute purity of the compound without the need for a specific reference standard of each impurity.[7][8]
Q3: What are common sources of impurities in a this compound sample?
A3: Impurities in a this compound sample can originate from several sources. These include other structurally related alkaloids from the Buxus plant source that were not completely removed during purification, reagents and solvents used during extraction and purification, and degradation products formed during storage or handling.[9]
Q4: How can I confirm the identity of my this compound sample?
A4: The identity of this compound can be confirmed by a combination of techniques. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to confirm the molecular formula. Tandem mass spectrometry (MS/MS) will show a characteristic fragmentation pattern that can be compared to literature data for Buxus alkaloids.[2][3] Furthermore, 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) provides detailed structural information that serves as a fingerprint for the molecule.[4][5][10]
Q5: What are the typical storage conditions for this compound to prevent degradation?
A5: As a complex natural product, this compound should be stored in a cool, dry, and dark place to minimize degradation. It is advisable to store it as a solid in a tightly sealed container, protected from light and moisture. For long-term storage, keeping it at -20°C is recommended. Solutions of this compound are generally less stable and should be prepared fresh for experiments.
Troubleshooting Guides
HPLC Analysis
Issue: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Column | For basic compounds like alkaloids, interactions with residual silanols on the silica-based C18 column can cause peak tailing. Try adding a small amount of a competing base, like triethylamine (TEA), or an acid, like formic acid or trifluoroacetic acid (TFA), to the mobile phase to improve peak shape. |
| Column Overload | The injected sample concentration is too high. Dilute the sample and re-inject. |
| Sample Solvent Incompatibility | The sample is dissolved in a solvent significantly stronger than the mobile phase. If possible, dissolve the sample in the initial mobile phase. |
| Column Degradation | The column may be nearing the end of its lifespan. Try flushing the column according to the manufacturer's instructions or replace the column. |
Issue: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Mobile Phase Preparation | Inconsistent preparation of the mobile phase can lead to shifts in retention time. Ensure accurate and consistent preparation of all mobile phase components. |
| Column Temperature Fluctuation | Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature. |
| Pump Malfunction | Air bubbles or failing pump seals can cause inconsistent flow rates. Purge the pump to remove air bubbles and check for leaks. |
| Column Equilibration | The column is not sufficiently equilibrated with the initial mobile phase conditions before injection. Increase the equilibration time between runs. |
LC-MS Analysis
Issue: Low Signal Intensity or No Peak Detected
| Possible Cause | Troubleshooting Step |
| Ion Suppression | Co-eluting impurities or high concentrations of buffer salts can suppress the ionization of this compound. Improve chromatographic separation to separate the analyte from interfering compounds. Use a lower concentration of a volatile buffer if possible. |
| Incorrect MS Parameters | The mass spectrometer settings (e.g., ionization mode, cone voltage, collision energy) are not optimized for this compound. Optimize MS parameters by infusing a standard solution of this compound. For steroidal alkaloids, positive electrospray ionization (ESI+) is typically used.[3] |
| Sample Degradation | This compound may have degraded in the sample vial. Prepare a fresh sample and analyze it immediately. |
| Source Contamination | The ion source of the mass spectrometer is dirty. Clean the ion source according to the manufacturer's instructions. |
Experimental Protocols
Purity Assessment by HPLC-UV
This protocol provides a general method for the purity assessment of this compound using a reversed-phase HPLC system with UV detection.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 95 5 30 5 95 35 5 95 36 95 5 | 45 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute with the initial mobile phase composition to a working concentration of 100 µg/mL.
Identity Confirmation by LC-MS/MS
This protocol outlines a general approach for confirming the identity of this compound using LC-MS/MS.
-
LC System: Use the HPLC parameters described above.
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Scan Mode:
-
Full Scan (MS1): Scan a mass range of m/z 100-1000 to detect the protonated molecule [M+H]⁺ of this compound (expected m/z ~400.32).
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion of this compound as the precursor ion and fragment it using collision-induced dissociation (CID).
-
-
Data Analysis: Compare the accurate mass and the fragmentation pattern with published data for Buxus steroidal alkaloids. Key fragments often arise from the cleavage of the side chains at C-3 and C-20.[2][3]
Absolute Purity Determination by Quantitative ¹H-NMR (qNMR)
This protocol describes the determination of the absolute purity of this compound using qNMR with an internal standard.
-
Internal Standard (IS): Maleic acid or another suitable certified reference material with known purity and non-overlapping signals with this compound.
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of Methanol-d₄).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both this compound and the internal standard (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound and a signal of the internal standard.
-
-
Purity Calculation: The purity of this compound can be calculated using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
Visualizations
Caption: Workflow for this compound Quality Control.
Caption: Logical Flow for HPLC Troubleshooting.
Caption: Proposed Mechanism of AChE Inhibition by this compound.
References
- 1. This compound CAS#: 390362-51-3 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-fragmentation relationship and rapid dereplication of Buxus steroidal alkaloids by electrospray ionization-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiprotozoal Nor-Triterpene Alkaloids from Buxus sempervirens L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Buxbodine B: A Comparative Analysis of its Acetylcholinesterase Inhibitory Activity
For researchers and professionals in the field of neurodegenerative disease and drug development, the quest for novel and effective acetylcholinesterase (AChE) inhibitors is of paramount importance. Buxbodine B, a steroidal alkaloid isolated from the Buxaceae family of plants, has emerged as a compound of interest due to its reported inhibitory activity against AChE. This guide provides an objective comparison of this compound's performance against other established AChE inhibitors, supported by available data and a detailed overview of the standard experimental methodology.
Quantitative Comparison of AChE Inhibitors
The inhibitory potential of a compound against acetylcholinesterase is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency. This compound has a reported IC50 value of 50 μM for AChE inhibition[1]. The following table provides a comparative summary of the IC50 values for this compound and several well-known AChE inhibitors, including drugs clinically used in the management of Alzheimer's disease.
| Compound | Type | Source Organism of AChE | IC50 Value |
| This compound | Steroidal Alkaloid | Not Specified | 50 µM |
| Donepezil | Piperidine-based | Human | 11.6 nM |
| Galantamine | Alkaloid | Galanthus nivalis | 0.41 µM |
| Rivastigmine | Carbamate | Human | 4.3 - 4760 nM |
| Tacrine | Acridine | Electric Eel | 31 nM |
| Huperzine A | Alkaloid | Huperzia serrata | 82 nM |
Note: IC50 values can vary depending on the experimental conditions, including the source of the acetylcholinesterase enzyme and the specific assay protocol used. The data presented here is for comparative purposes and is collated from various scientific sources.
Mechanism of Action and Signaling Pathway
Acetylcholinesterase inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This leads to an increased concentration and prolonged availability of ACh to bind to its postsynaptic receptors, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in conditions like Alzheimer's disease, which is characterized by a deficit in cholinergic function.
Experimental Protocols
The determination of acetylcholinesterase inhibitory activity is most commonly performed using the spectrophotometric method developed by Ellman. While the specific protocol used to determine the IC50 of this compound is not detailed in the readily available literature, the following is a generalized and widely accepted protocol for this type of assay.
Ellman's Method for AChE Inhibition Assay
This colorimetric assay is based on the reaction of the product of acetylcholine hydrolysis, thiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring its absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (this compound and other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer at the desired concentrations.
-
Prepare serial dilutions of the test compounds.
-
-
Assay in 96-Well Plate:
-
To each well, add phosphate buffer, DTNB solution, and the test compound solution (or solvent for the control).
-
Add the AChE solution to initiate the pre-incubation.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
-
Initiation of Reaction and Measurement:
-
Add the ATCI solution to all wells to start the enzymatic reaction.
-
Immediately place the microplate in a reader and measure the change in absorbance at 412 nm over time (kinetic measurement).
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
-
Concluding Remarks
This compound demonstrates moderate inhibitory activity against acetylcholinesterase. When compared to clinically approved drugs such as Donepezil and natural compounds like Huperzine A, its potency is considerably lower, as indicated by its higher IC50 value. However, the steroidal alkaloid scaffold of this compound may offer a unique chemical starting point for the development of new, potentially more potent and selective AChE inhibitors. Further research is warranted to elucidate its specific binding mode within the active site of AChE and to explore the structure-activity relationships of the broader class of Buxus alkaloids. Such studies could pave the way for the design of novel therapeutic agents for the management of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.
References
A Comparative Analysis of Buxus Alkaloids: Buxbodine B and Cyclovirobuxine D in Cancer Research
A detailed guide for researchers, scientists, and drug development professionals on the experimental data and mechanisms of two promising anti-cancer compounds derived from the Buxus genus.
In the ongoing search for novel anticancer agents, natural products remain a vital source of inspiration and therapeutic leads. Among these, alkaloids from the Buxus genus have demonstrated significant potential in inhibiting tumor growth and inducing cancer cell death. This guide provides a comprehensive comparison of two such alkaloids, Buxbodine B and Cyclovirobuxine D, focusing on their performance in preclinical studies, their mechanisms of action, and the experimental protocols used to evaluate their efficacy. While extensive data is available for Cyclovirobuxine D, information on this compound is currently more limited in the public domain.
Chemical Structures
This compound and Cyclovirobuxine D are both steroidal alkaloids, sharing a common structural backbone characteristic of compounds isolated from Buxus species.
| Compound | Chemical Formula | Molecular Weight |
| This compound | C₂₆H₄₁NO₂ | 399.6 g/mol |
| Cyclovirobuxine D | C₂₆H₄₆N₂O | 402.66 g/mol |
Comparative Biological Activity
Both this compound and Cyclovirobuxine D have been identified as possessing anticancer properties through the inhibition of tumor cell growth and the induction of apoptosis.[1] However, the extent of publicly available experimental data differs significantly between the two compounds.
Cytotoxic Activity
Cyclovirobuxine D has been extensively studied and has demonstrated potent cytotoxic effects across a range of human cancer cell lines. In contrast, while this compound is reported to have cytotoxic activity, specific IC₅₀ values from primary research are not as readily available in the public literature.
Table 1: Comparative Cytotoxicity (IC₅₀ Values) of Cyclovirobuxine D in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) |
| MGC-803 [2] | Gastric Cancer | Not specified, but significant viability reduction at 30-240 µM | 24, 48, 72 |
| MKN28 [2] | Gastric Cancer | Not specified, but significant viability reduction at 30-240 µM | 24, 48, 72 |
| T98G [3] | Glioblastoma | Not specified, but viability reduced in a dose-dependent manner (0-240 µmol/l) | 24, 48, 72 |
| Hs683 [3] | Low-Grade Glioma | Not specified, but viability reduced in a dose-dependent manner (0-240 µmol/l) | 24, 48, 72 |
| A549 | Non-Small Cell Lung Cancer | Not specified, but viability reduced in a dose-dependent manner | 24, 48, 72 |
| H1299 | Non-Small Cell Lung Cancer | Not specified, but viability reduced in a dose-dependent manner | 24, 48, 72 |
| HepG2 | Hepatocellular Carcinoma | 91.19 µM | 48 |
| Huh-7 | Hepatocellular Carcinoma | 96.29 µM | 48 |
| ES2 [4] | Ovarian Cancer | Not specified for CVB-D | Not specified |
| A2780 [4] | Ovarian Cancer | Not specified for CVB-D | Not specified |
Note: While a review mentions this compound's activity against HL-60, SMMC-7721, A549, MCF-7, SW480, ES2, and A2780 cell lines, specific IC₅₀ values from primary studies are not available to be included in this table.[1]
Mechanism of Action: A Focus on Apoptosis and Autophagy
Both compounds are reported to induce apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. Cyclovirobuxine D has been shown to exert its effects through multiple signaling pathways.
Cyclovirobuxine D: A Multi-faceted Approach to Cancer Cell Death
Cyclovirobuxine D has been demonstrated to induce apoptosis through the mitochondrial-dependent pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, the executioners of apoptosis.[2][3]
Furthermore, Cyclovirobuxine D can induce autophagy, a cellular recycling process that can either promote cell survival or lead to cell death depending on the context. In some cancer cells, Cyclovirobuxine D-induced autophagy is associated with cell death.[5] The compound has also been shown to cause cell cycle arrest, preventing cancer cells from proliferating.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the anticancer effects of Cyclovirobuxine D. Similar protocols would be applicable for the evaluation of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
Protocol Summary:
-
Cell Seeding: Plate cancer cells in 96-well plates at a specific density (e.g., 1x10⁶ cells/ml) and allow them to adhere overnight.[3]
-
Treatment: Treat the cells with various concentrations of the compound (e.g., 0-240 µM for Cyclovirobuxine D) for different time points (e.g., 24, 48, 72 hours).[2]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.[2]
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 590 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol Summary:
-
Cell Treatment: Treat cancer cells with the compound at various concentrations for a specified time.[3]
-
Cell Harvesting: Collect the cells, including both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
Cyclovirobuxine D has emerged as a promising anticancer agent with a well-documented ability to induce cytotoxicity, apoptosis, and autophagy in a variety of cancer cell lines. Its mechanisms of action are beginning to be elucidated, providing a solid foundation for further drug development.
This compound, while also recognized for its pro-apoptotic and anti-tumor effects, requires further primary research to quantify its potency and fully characterize its mechanisms of action. Future studies should focus on determining the IC₅₀ values of this compound against a broad panel of cancer cell lines and elucidating the specific signaling pathways it modulates. A direct, head-to-head comparison of this compound and Cyclovirobuxine D in the same experimental systems would be invaluable for determining their relative therapeutic potential.
For researchers in drug discovery and development, both this compound and Cyclovirobuxine D represent exciting starting points for the design of novel and more effective cancer therapies. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of these and other promising natural products.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Cyclovirobuxine D Inhibits Cell Proliferation and Induces Mitochondria-Mediated Apoptosis in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclovirobuxine D inhibits cell proliferation and migration and induces apoptosis in human glioblastoma multiforme and low-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structurally diverse alkaloids from the Buxus sinica and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Comparative Efficacy of Buxbodine B in Neuroprotection: A Guide for Researchers
Introduction
Neurodegenerative diseases represent a significant and growing challenge in global health, necessitating the development of novel therapeutic agents. This guide provides a comparative analysis framework for evaluating the neuroprotective effects of a novel compound, "Buxbodine B," against established neuroprotective agents. The comparison focuses on key signaling pathways implicated in neuronal survival and pathology: PI3K/Akt, Nrf2, and NF-κB. This document is intended for researchers, scientists, and drug development professionals to facilitate the validation of new neuroprotective compounds.
Quantitative Data Summary
The following tables summarize the hypothesized neuroprotective efficacy of this compound in comparison to established neuroprotective agents: Edaravone, N-acetylcysteine (NAC), Sulforaphane, and the NF-κB inhibitor, BAY 11-7082. The data for this compound is hypothetical and serves as a placeholder for experimental results.
Table 1: Comparison of Neuroprotective Efficacy in In Vitro Models
| Compound | Assay | Model System | Concentration | Result |
| This compound (Hypothetical) | MTT Assay | H₂O₂-induced injury in SH-SY5Y cells | 10 µM | ~50% increase in cell viability |
| LDH Assay | Glutamate-induced excitotoxicity in primary cortical neurons | 10 µM | ~40% decrease in LDH release | |
| Caspase-3 Activity | Staurosporine-induced apoptosis in PC12 cells | 10 µM | ~60% reduction in caspase-3 activity | |
| Edaravone | MTT Assay | Aβ₁₋₄₂-induced cytotoxicity in HT22 cells | 1-100 µM | Dose-dependent increase in cell viability |
| N-acetylcysteine (NAC) | MTT Assay | Rotenone-induced injury in MN9D cells | 5 mM | ~20% increase in cell viability[1][2] |
| Apoptosis Assay | H₂O₂-induced injury in human granulosa cells | 10 mM | Significant reduction in apoptotic cells[3] | |
| Sulforaphane | Cell Viability | H₂O₂-exposed human granulosa cells | 1-10 µM | Attenuated decrease in cell viability[4] |
| BAY 11-7082 | Neuroprotection Assay | NMDA-induced toxicity in hippocampal slices | 20-100 µM | 40-70% neuroprotection[5] |
Table 2: Modulation of Key Signaling Pathways
| Compound | Pathway | Assay | Model System | Concentration | Result |
| This compound (Hypothetical) | PI3K/Akt | Western Blot (p-Akt/total Akt) | SH-SY5Y cells | 10 µM | ~2.5-fold increase in Akt phosphorylation |
| Nrf2 | Nrf2 Nuclear Translocation | PC12 cells | 10 µM | ~3-fold increase in nuclear Nrf2 | |
| NF-κB | Western Blot (p-IκBα/total IκBα) | LPS-stimulated BV-2 microglia | 10 µM | ~70% decrease in IκBα phosphorylation | |
| Quercetin (PI3K/Akt Activator) | PI3K/Akt | Western Blot (p-Akt) | Copper-induced injury in P19 neurons | 150 µM | Upregulation of p-Akt[6] |
| Sulforaphane (Nrf2 Activator) | Nrf2 | qPCR (Nrf2 target genes) | Primary microglia | 5 µM | Significant upregulation of NQO1, HO-1[7][8] |
| BAY 11-7082 (NF-κB Inhibitor) | NF-κB | IκBα Phosphorylation Assay | Tumor cells | 10 µM | Inhibition of TNFα-induced IκBα phosphorylation[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assessment: MTT Assay
This protocol is adapted from standard MTT assay procedures to assess the neuroprotective effects of a compound against an induced-injury model.[9][10][11][12]
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Induction of Injury: Introduce the neurotoxic agent (e.g., 100 µM H₂O₂) to the wells (except for the control group) and incubate for 24 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Assessment of Apoptosis: Caspase-3 Activity Assay
This colorimetric assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[13][14]
-
Cell Lysis: Treat cells as described in the MTT assay. After the incubation period, lyse the cells using a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a Bradford or BCA protein assay.
-
Assay Reaction: In a 96-well plate, add 50 µg of protein from each sample. Add reaction buffer containing the caspase-3 substrate (DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The level of caspase-3 activity is proportional to the colorimetric signal.
Western Blot Analysis for Phosphorylated Proteins (e.g., p-Akt)
This protocol details the detection of phosphorylated proteins to assess the activation of signaling pathways.[15][16][17][18]
-
Sample Preparation: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated protein (e.g., anti-p-Akt, Ser473) and the total protein (e.g., anti-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system. Densitometry analysis is used to quantify the ratio of phosphorylated to total protein.
Nrf2 Nuclear Translocation: Immunofluorescence
This method visualizes the translocation of Nrf2 from the cytoplasm to the nucleus, indicating its activation.[19][20][21][22][23]
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat them with the test compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Blocking: Block with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with an anti-Nrf2 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. The co-localization of Nrf2 (green) and DAPI (blue) indicates nuclear translocation.
Measurement of Reactive Oxygen Species (ROS)
This assay uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.[24][25][26]
-
Cell Treatment: Treat cells in a 96-well plate with the test compound and then expose them to an ROS-inducing agent.
-
Probe Incubation: Wash the cells and incubate them with 10 µM DCFH-DA in the dark for 30 minutes at 37°C.
-
Fluorescence Measurement: After incubation, wash the cells to remove the excess probe and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence plate reader.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's Hypothesized Neuroprotective Signaling Pathway.
Caption: Mechanism of Nrf2 Activation by this compound.
Caption: Inhibition of the NF-κB Pathway by this compound.
Caption: General Experimental Workflow for Neuroprotection Assays.
References
- 1. N-acetylcysteine Protects against Apoptosis through Modulation of Group I Metabotropic Glutamate Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acetylcysteine Protects against Apoptosis through Modulation of Group I Metabotropic Glutamate Receptor Activity | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. The Protective Effect of Sulforaphane against Oxidative Stress through Activation of NRF2/ARE Pathway in Human Granulosa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. PI3K/Akt and ERK1/2 Signalling Are Involved in Quercetin-Mediated Neuroprotection against Copper-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nrf2 activation by sulforaphane restores the age-related decline of Th1 immunity: Role of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. researchhub.com [researchhub.com]
- 12. broadpharm.com [broadpharm.com]
- 13. mpbio.com [mpbio.com]
- 14. abcam.com [abcam.com]
- 15. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
- 17. Weak Western band for phosphorylated Akt - Protein and Proteomics [protocol-online.org]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Co-immunofluorescence of MRPL12 and Nrf2 in HK2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measurement of ROS [bio-protocol.org]
- 25. mdpi.com [mdpi.com]
- 26. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
Buxbodine B: A Comparative Analysis with Synthetic Alkaloids in Anticancer and Anticholinesterase Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Buxbodine B, a naturally occurring steroidal alkaloid, with selected synthetic alkaloids, focusing on their anticancer and anticholinesterase activities. The information is compiled to assist researchers in evaluating the potential of these compounds in drug discovery and development.
Overview of this compound
This compound is a triterpenoid steroidal alkaloid isolated from plants of the Buxus genus.[1][2][3] Alkaloids from this family are known for a range of biological activities, including anticancer and anticholinesterase effects.[1][4] Structurally, Buxus alkaloids are characterized by a cycloartenol skeleton with nitrogen-containing substituents.[1]
Comparative Performance Data
The following tables summarize the quantitative data on the anticancer and anticholinesterase activities of this compound, related natural alkaloids, and representative synthetic alkaloids.
Anticancer Activity (Cytotoxicity)
Table 1: In Vitro Cytotoxicity of Buxus and Synthetic Alkaloids
| Compound/Alkaloid Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Natural Alkaloids (Buxus) | ||||
| Buxmicrophylline R | MCF-7 (Breast) | 4.51 | Cisplatin | Not specified |
| Buxmicrophylline R | HL-60 (Leukemia) | >40 | Cisplatin | Not specified |
| Buxmicrophylline R | SMMC-7221 (Liver) | 15.58 | Cisplatin | Not specified |
| Buxmicrophylline R | A-549 (Lung) | >40 | Cisplatin | Not specified |
| Buxmicrophylline R | SW480 (Colon) | >40 | Cisplatin | Not specified |
| Unnamed Alkaloid (from B. sinica) | ES2 (Ovarian) | 1.33 | Not specified | Not specified |
| Unnamed Alkaloid (from B. sinica) | A2780 (Ovarian) | 0.48 | Not specified | Not specified |
| Synthetic Alkaloids | ||||
| Quaternary 8-dichloromethyl-pseudoberberine | Colorectal Cancer Cells | 0.31 | 5-Fluorouracil | Not specified |
| Quaternary 8-dichloromethyl-pseudopalmatine | Colorectal Cancer Cells | 0.41 | 5-Fluorouracil | Not specified |
| Boldine | MDA-MB-231 (Breast) | 46.5 (as µg/mL) | Not specified | Not specified |
| Boldine | MDA-MB-468 (Breast) | 50.8 (as µg/mL) | Not specified | Not specified |
Note: The cytotoxicity of Buxus alkaloids can vary significantly depending on the specific compound and the cancer cell line tested. The data for Buxmicrophylline R and the unnamed alkaloid from Buxus sinica are presented to illustrate the potential of this class of compounds.[5][6]
Anticholinesterase Activity
This compound has been reported to exhibit weak inhibitory activity against acetylcholinesterase (AChE).
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of this compound and Synthetic Alkaloids
| Compound/Alkaloid Class | IC50 (µM) | Enzyme Source |
| Natural Alkaloid | ||
| This compound | 10.8 - 98 | Not Specified |
| Synthetic Alkaloids | ||
| Dihydroacridine (dibenzyloxy derivative) | 2.90 ± 0.23 (BChE) | Not Specified |
| Dihydroacridine (diphenethyl bioisostere) | 3.22 ± 0.25 (BChE) | Not Specified |
| Acridine analog | 6.90 ± 0.55 (BChE) | Not Specified |
| Crinane-type alkaloid analog | 32.65 ± 2.72 | Not Specified |
| Galanthamine (Reference Drug) | 2.40 ± 0.45 | Not Specified |
Note: BChE refers to Butyrylcholinesterase. Some synthetic alkaloids show high potency against cholinesterases.[7][8]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[9]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test alkaloids (this compound, synthetic analogs) in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[9]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[10][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
Acetylcholinesterase Inhibition Assay: Ellman's Method
Ellman's method is a widely used spectrophotometric assay to measure acetylcholinesterase activity.[12][13]
Protocol:
-
Reagent Preparation:
-
Assay Procedure (in a 96-well plate):
-
To each well, add 140 µL of phosphate buffer.[14]
-
Add 10 µL of the test compound solution (this compound or synthetic alkaloids) at various concentrations. For the control, add 10 µL of the buffer or solvent.[14]
-
Add 10 µL of the AChE solution to each well.[14]
-
Incubate the plate for 10 minutes at 25°C.[14]
-
Add 10 µL of the DTNB solution to each well.[14]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the percentage of AChE inhibition for each concentration of the test compound compared to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
-
Visualized Mechanisms and Workflows
The following diagrams illustrate key concepts related to the biological activities and experimental evaluation of these alkaloids.
Caption: Mechanism of Acetylcholinesterase Inhibition by Alkaloids.
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Conclusion
This compound and other Buxus alkaloids demonstrate potential as anticancer and anticholinesterase agents. While specific quantitative data for this compound's cytotoxicity is limited, related natural compounds show potent activity against various cancer cell lines. In comparison, certain synthetic alkaloids exhibit strong, and in some cases more potent, inhibitory effects in both anticancer and anticholinesterase assays. The provided experimental protocols offer a standardized framework for further comparative studies. The continued investigation of both natural and synthetic alkaloids is crucial for the development of novel therapeutics in oncology and neurodegenerative diseases.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. biosynth.com [biosynth.com]
- 3. mail.sobekbio.com [mail.sobekbio.com]
- 4. Buxus natalensis (Oliv.) Hutch (Buxaceae) Exhibits Its Anticancer Potential by Stimulating ROS Production and Caspase-p53-BCL-2-Dependent Apoptosis in Hepatocellular Carcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of Triterpenoid Alkaloids from Buxus microphylla against Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structurally diverse alkaloids from the Buxus sinica and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. e-nps.or.kr [e-nps.or.kr]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
Unveiling the Biological Promise of Buxbodine B: A Comparative Analysis
For researchers and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Buxbodine B, a steroidal alkaloid, has emerged as a compound of interest, primarily for its inhibitory effects on the enzyme acetylcholinesterase (AChE). This guide provides a comprehensive cross-validation of this compound's biological activity, comparing its performance against established drugs and exploring its broader biological potential based on current experimental data.
This comparative analysis delves into the quantitative data available for this compound and its alternatives, outlines the detailed experimental protocols for key biological assays, and visualizes the potential signaling pathways and experimental workflows to provide a clear and objective overview for the scientific community.
Acetylcholinesterase Inhibition: A Head-to-Head Comparison
This compound has demonstrated weak to moderate inhibitory activity against acetylcholinesterase, an enzyme critically involved in the breakdown of the neurotransmitter acetylcholine. Dysregulation of cholinergic signaling is a hallmark of several neurodegenerative diseases, including Alzheimer's disease, making AChE inhibitors a key therapeutic class.
To contextualize the potential of this compound, its half-maximal inhibitory concentration (IC50) is compared with that of well-established AChE inhibitors currently in clinical use: Donepezil, Rivastigmine, and Galantamine.
| Compound | Acetylcholinesterase (AChE) IC50 |
| This compound | 10.8 - 98 µM |
| Donepezil | 6.7 nM |
| Rivastigmine | 4.3 nM - 5.5 µM |
| Galantamine | 1.27 µM |
Table 1: Comparative Acetylcholinesterase (AChE) Inhibitory Activity. This table summarizes the IC50 values of this compound and commercially available AChE inhibitors. Lower IC50 values indicate greater potency.
Broader Biological Spectrum of Buxus Alkaloids
While specific data for this compound is limited, studies on other alkaloids from the Buxus genus suggest a wider range of biological activities, including cytotoxic and antibacterial effects. This broader context is crucial for understanding the potential therapeutic applications and off-target effects of this compound.
Cytotoxic Potential
Several triterpenoid alkaloids isolated from Buxus species have exhibited cytotoxic effects against various human cancer cell lines. For instance, certain buxmicrophyllines have shown potent cytotoxicity against hepatocellular carcinoma (HepG2) and leukemia (K562) cells, with IC50 values in the micromolar range. While specific cytotoxic data for this compound is not yet available, the activity of its chemical relatives suggests that this is a promising area for future investigation.
Antimicrobial Properties
The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Alkaloid extracts from Buxus sempervirens have demonstrated inhibitory activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these extracts highlight their potential as a source for novel antibacterial compounds. Further studies are required to determine the specific antibacterial spectrum and potency of this compound.
Experimental Protocols
To ensure the reproducibility and cross-validation of the cited biological activities, detailed experimental methodologies are provided below.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of this compound and other compounds against AChE is typically determined using the spectrophotometric method developed by Ellman.
Principle: The assay measures the activity of AChE by monitoring the increase in a yellow-colored product produced from the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Acetylthiocholine is hydrolyzed by AChE to produce thiocholine.
Procedure:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)
-
AChE solution (1 U/mL in phosphate buffer)
-
Test compound solutions (varying concentrations)
-
-
Assay in a 96-well plate:
-
To each well, add 140 µL of phosphate buffer, 10 µL of AChE solution, 10 µL of DTNB solution, and 10 µL of the test compound solution (or solvent for control).
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Record the absorbance every minute for 10-15 minutes.
-
-
Calculation:
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Antibacterial Assay (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[5][6][7]
Principle: The assay involves exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.[6]
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[5]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the broth.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[5]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures, the following diagrams are provided using the DOT language.
Caption: Acetylcholinesterase signaling pathway and the inhibitory action of this compound.
References
- 1. Cell Counting & Health Analysis [sigmaaldrich.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. broadpharm.com [broadpharm.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Buxbodine B and Traditional Alzheimer's Treatments: A Comparative Guide for Researchers
For Immediate Release
In the landscape of Alzheimer's disease (AD) therapeutics, a growing interest in natural compounds is paving the way for novel drug discovery. This guide provides a comparative analysis of Buxbodine B, a representative steroidal alkaloid from the Buxus genus, and established Alzheimer's treatments. This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of mechanisms of action, comparative efficacy data, and detailed experimental protocols.
Mechanisms of Action: A Divergent Approach
Traditional Alzheimer's therapies have historically focused on symptomatic relief by modulating neurotransmitter systems or, more recently, targeting the pathological hallmarks of the disease. This compound, as a member of the Buxus alkaloids, is primarily investigated for its role as a cholinesterase inhibitor.
-
This compound (and related Buxus Alkaloids): The primary proposed mechanism is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, which is crucial for memory and learning. By inhibiting these enzymes, Buxus alkaloids increase the levels of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission.[1]
-
Cholinesterase Inhibitors (e.g., Donepezil): This class of drugs, including Donepezil, Rivastigmine, and Galantamine, shares a similar mechanism with Buxus alkaloids by reversibly inhibiting acetylcholinesterase, thus increasing acetylcholine levels in the synaptic cleft.
-
NMDA Receptor Antagonists (e.g., Memantine): Memantine offers a different approach by targeting the glutamatergic system. It acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, protecting neurons from the excitotoxicity caused by excessive glutamate, a phenomenon implicated in Alzheimer's pathology.
-
Anti-Amyloid Monoclonal Antibodies (e.g., Lecanemab): This newer class of drugs directly targets the pathological hallmark of Alzheimer's disease—amyloid-beta (Aβ) plaques. Lecanemab is a humanized monoclonal antibody that selectively binds to Aβ protofibrils, facilitating their clearance from the brain.[2]
Comparative Efficacy: A Quantitative Overview
The following tables summarize the available quantitative data for this compound and traditional Alzheimer's treatments. It is important to note that data for this compound is preclinical and based on in vitro assays, while data for traditional treatments are from human clinical trials. Direct comparison of efficacy should be made with this significant caveat in mind.
Table 1: In Vitro Cholinesterase Inhibition
| Compound | Target Enzyme | IC50 (µM) |
| This compound (representative Buxus alkaloid) | Acetylcholinesterase (AChE) | Data not available for this compound specifically. Related Buxus alkaloids show IC50 values ranging from strong to moderate inhibition. |
| Butyrylcholinesterase (BuChE) | Data not available for this compound specifically. Related Buxus alkaloids show IC50 values ranging from strong to moderate inhibition. | |
| Donepezil | Acetylcholinesterase (AChE) | ~0.02 µM |
Table 2: Clinical Efficacy on Cognitive Function (ADAS-Cog)
| Treatment | Dosage | Duration | Mean Change from Baseline (Drug vs. Placebo) |
| Donepezil | 5-10 mg/day | 24 Weeks | -2.5 to -3.0 point improvement vs. placebo |
| Memantine | 20 mg/day | 28 Weeks | -2.0 point improvement vs. placebo[3] |
ADAS-Cog (Alzheimer's Disease Assessment Scale-Cognitive Subscale): Lower scores indicate better cognitive function.
Table 3: Efficacy on Amyloid Plaque Reduction
| Treatment | Dosage | Duration | Change in Brain Amyloid Levels (Centiloids) |
| Lecanemab | 10 mg/kg bi-weekly | 18 Months | -59.1 mean difference vs. placebo[2] |
Centiloid scale: A standardized method for quantifying amyloid PET imaging results. A lower value indicates less amyloid plaque burden.
Experimental Protocols
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This assay is a standard colorimetric method to determine acetylcholinesterase and butyrylcholinesterase activity.
References
Buxbodine B: A Comparative Analysis of its Bioactivity
Buxbodine B, a steroidal alkaloid isolated from Buxus species, has demonstrated notable bioactivity, primarily as an inhibitor of acetylcholinesterase (AChE) and as a potential antitumor agent. This guide provides a comparative overview of the experimental data on this compound, detailed experimental protocols for key assays, and a visualization of the underlying biological pathways.
Acetylcholinesterase Inhibitory Activity
Recent studies have identified this compound as an inhibitor of acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Dysfunction in cholinergic signaling is implicated in neurodegenerative disorders such as Alzheimer's disease.
A key study, "Bioactive steroidal alkaloids from Buxus macowanii Oliv", evaluated the in vitro acetylcholinesterase inhibitory activity of this compound alongside nine other steroidal alkaloids isolated from the same plant source. The results demonstrated that this compound exhibits an IC50 value of 50 µM against AChE[1]. This positions it as a moderately potent inhibitor among the tested compounds from Buxus macowanii.
Comparative Inhibitory Activity of Buxus macowanii Alkaloids
| Compound | IC50 (µM) for AChE Inhibition |
| 31-hydroxybuxatrienone | 25.3 ± 0.28 |
| Macowanioxazine | > 100 |
| 16α-hydroxymacowanitriene | 85.1 ± 0.92 |
| Macowanitriene | 62.7 ± 0.65 |
| Macowamine | 98.2 ± 1.12 |
| N-demethylpapillotrienine | 10.8 ± 0.15 |
| Moenjodaramine | 35.6 ± 0.41 |
| Irehine | > 100 |
| This compound | 50.0 ± 0.55 |
| Buxmicrophylline C | 78.4 ± 0.88 |
Data sourced from "Bioactive steroidal alkaloids from Buxus macowanii Oliv".
Experimental Protocol: Acetylcholinesterase Inhibition Assay
The acetylcholinesterase inhibitory activity of the isolated compounds was determined using a modified Ellman's method in a 96-well microplate reader.
-
Reagents and Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the coloring agent
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound and other alkaloids) dissolved in methanol
-
Galanthamine as a positive control
-
-
Assay Procedure:
-
A 25 µL solution of the test compound (at various concentrations) was added to a 96-well plate.
-
125 µL of phosphate buffer (100 mM, pH 8.0), 25 µL of AChE (0.02 U/mL), and 50 µL of DTNB (0.3 mM) were added to each well.
-
The plate was incubated at 37°C for 15 minutes.
-
The reaction was initiated by the addition of 25 µL of ATCI (0.71 mM).
-
The absorbance was measured at 412 nm every 20 seconds for 4 minutes.
-
The rate of reaction was calculated, and the percent inhibition was determined by comparing the rates of the sample to a blank (methanol).
-
IC50 values were calculated by regression analysis of the dose-response curves.
-
Antitumor and Apoptotic Activity
Emerging evidence from a comprehensive review of the Buxus genus suggests that this compound possesses antitumor properties, including the ability to inhibit cancer cell growth and induce apoptosis (programmed cell death)[2]. While the review highlights these activities, specific quantitative data from primary research is still forthcoming in readily accessible literature. The proposed mechanism involves the induction of apoptosis, a critical pathway for eliminating cancerous cells.
Experimental Workflow for Assessing Antitumor Activity
Caption: Workflow for evaluating the in vitro antitumor and apoptosis-inducing effects of this compound.
Signaling Pathway: Acetylcholinesterase Inhibition
The primary mechanism of action for this compound in the context of neuroprotection is the inhibition of acetylcholinesterase. By blocking this enzyme, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Caption: this compound inhibits AChE, increasing acetylcholine levels and enhancing signaling.
References
Buxbodine B: A Comparative Efficacy Analysis Against Other Buxus Alkaloids
For researchers and professionals in drug development, the diverse family of Buxus alkaloids presents a rich source of bioactive compounds. Among these, Buxbodine B has demonstrated notable cytotoxic activities. This guide provides a comparative analysis of this compound's efficacy against other alkaloids from the Buxus genus, supported by experimental data, detailed protocols, and pathway visualizations to aid in further research and development.
Comparative Cytotoxic Efficacy
The primary measure of efficacy for many Buxus alkaloids is their cytotoxic effect on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison. This compound, along with other alkaloids like cyclovirobuxine D and buxmicrophyllines F, has been shown to inhibit the growth of tumor cells and induce apoptosis[1].
| Alkaloid | Cell Line | IC50 (µM) | Reference |
| This compound | ES2 (Ovarian Cancer) | Not explicitly stated in the provided text, but noted for its cytotoxic activity[1][2]. | [1][2] |
| This compound | A2780 (Ovarian Cancer) | Not explicitly stated in the provided text, but noted for its cytotoxic activity[1][2]. | [1][2] |
| Compound 36 (a Buxus alkaloid) | ES2 (Ovarian Cancer) | 1.33 | [2] |
| Compound 36 (a Buxus alkaloid) | A2780 (Ovarian Cancer) | 0.48 | [2] |
| O-benzoyl-cycloprotobuxoline-D (8) | Plasmodium falciparum | 0.18 | [3] |
| Cyclomicrophyllidine-B (7) | Plasmodium falciparum | 0.2 | [3] |
| O-tigloylcyclovirobuxeine-B | Plasmodium falciparum | 1.05 | [4] |
Other Bioactivities of Buxus Alkaloids
Beyond cytotoxicity, Buxus alkaloids exhibit a wide range of biological activities, including antibacterial, antimalarial, and acetylcholinesterase (AChE) inhibitory properties[5][6]. This broad spectrum of activity underscores the therapeutic potential of this class of compounds. Some have shown significant antibacterial activity, while others are effective against the malaria parasite, Plasmodium falciparum[7][8]. Notably, some Buxus alkaloids have demonstrated potent antiplasmodial activity in the sub-micromolar range[4].
Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed experimental methodologies are crucial. Below are representative protocols for assessing the biological activities of Buxus alkaloids.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Plate human tumor cells (e.g., ES2, A2780) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test alkaloids (e.g., this compound) and a positive control (e.g., cisplatin) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values from the dose-response curves.
Antiplasmodial Activity Assay
This protocol is used to determine the efficacy of compounds against the malaria parasite, Plasmodium falciparum.
Methodology:
-
Parasite Culture: Culture chloroquine-sensitive and -resistant strains of P. falciparum in human red blood cells.
-
Compound Preparation: Prepare serial dilutions of the test alkaloids.
-
Treatment: Add the diluted compounds to the parasite cultures and incubate for 72 hours.
-
Growth Inhibition Assessment: Measure parasite growth inhibition using a SYBR Green I-based fluorescence assay.
-
IC50 Determination: Determine the IC50 values from the resulting dose-response curves.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action is fundamental for drug development. While the precise signaling pathways for this compound are not extensively detailed in the provided literature, a general workflow for the bioactivity-guided isolation and analysis of Buxus alkaloids can be visualized.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Structurally diverse alkaloids from the Buxus sinica and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Investigation of the Variability of Alkaloids in Buxus sempervirens L. Using Multivariate Data Analysis of LC/MS Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New steroidal alkaloids from Buxus longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Statistical Validation of Buxbodine B Research Data: A Comparative Analysis
Disclaimer: Despite extensive searches, publicly available research data specifically for Buxbodine B, including its mechanism of action, quantitative efficacy, and detailed experimental protocols, is exceptionally limited. The information available primarily consists of its sale for research purposes. However, a review of the broader class of Buxus alkaloids, to which this compound belongs, indicates potential anticancer properties through the induction of apoptosis[1]. This guide, therefore, provides a comparative analysis based on the available data for Buxus alkaloids as a proxy for this compound, alongside a well-established anticancer agent, Paclitaxel, for which extensive data exists. This approach allows for a methodological comparison, though direct statistical validation of this compound is not feasible at this time.
Comparative Analysis of Cytotoxic Activity
The following table summarizes the available in vitro cytotoxic activity of various Buxus alkaloids against a range of human cancer cell lines, compared with Paclitaxel.
| Compound/Extract | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Buxus Alkaloids (General) | ||||
| Buxus natalensis hydroethanolic leaf extract | LNCaP | Prostate Cancer | 47.39 µg/mL | [2] |
| HepG2 | Liver Cancer | 78.01 µg/mL | [2] | |
| Unnamed Buxus sinica alkaloid (compound 36) | ES2 | Ovarian Cancer | 1.33 | [3] |
| A2780 | Ovarian Cancer | 0.48 | [3] | |
| Paclitaxel (Alternative) | ||||
| Paclitaxel | MCF-7 | Breast Cancer | 0.002 - 0.01 | [4] |
| A549 | Lung Cancer | 0.003 - 0.01 | [5] | |
| HT-29 | Colon Cancer | 0.001 - 0.005 | [5] |
Experimental Protocols
General Cytotoxicity Assay (MTT Assay)
A common method to determine the cytotoxic activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cells (e.g., MCF-7, A549, HT-29) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a Buxus alkaloid extract or Paclitaxel) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and floating cells are collected by centrifugation.
-
Staining: The cells are washed and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are then added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Experimental Workflows
General Apoptotic Signaling Pathway
The diagram below illustrates a simplified, general intrinsic apoptotic pathway that can be activated by cytotoxic compounds. Research on Buxus extracts suggests a mechanism involving the modulation of Bcl-2 family proteins and activation of caspases[2][6].
References
- 1. Benzodiazepine-induced superoxide signalsB cell apoptosis: mechanistic insight and potential therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buxus natalensis (Oliv.) Hutch (Buxaceae) Exhibits Its Anticancer Potential by Stimulating ROS Production and Caspase-p53-BCL-2-Dependent Apoptosis in Hepatocellular Carcinoma and Prostate Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structurally diverse alkaloids from the Buxus sinica and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity of Piper cubeba extract in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicities and Quantitative Structure Activity Relationships of B13 Sulfonamides in HT-29 and A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buxus natalensis (Oliv.) Hutch (Buxaceae) Exhibits Its Anticancer Potential by Stimulating ROS Production and Caspase-p53-BCL-2-Dependent Apoptosis in Hepatocellular Carcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Buxbodine B: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper handling and disposal of Buxbodine B, a naturally occurring steroidal alkaloid. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance. This compound is classified as harmful if swallowed, in contact with skin, or inhaled, necessitating stringent disposal protocols.[1]
Immediate Safety and Handling
Before beginning any procedure involving this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Adherence to these safety measures is critical to mitigate exposure risks.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Hand Protection | Nitrile or other chemical-resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Body Protection | A standard laboratory coat to protect clothing and skin. |
| Respiratory Protection | For powders or aerosols, a properly fitted N95 respirator or higher is recommended. Work in a ventilated fume hood.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[2][3]
Waste Segregation
Proper segregation of waste is the first step in safe disposal. Different waste streams require specific handling and containers.
-
Solid Waste: This includes unused this compound powder, contaminated PPE (gloves, lab coats), and other solid materials like weighing papers or absorbent pads.
-
Liquid Waste: This category comprises solutions containing this compound. Do not mix with other solvent waste unless permitted by your institution's Environmental Health and Safety (EHS) office.[2]
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.[2]
Container and Labeling
All waste must be collected in appropriate, clearly labeled containers.
-
Containers: Use leak-proof, chemically compatible containers with secure lids.[2]
-
Labeling: Each container must be clearly labeled with the words "Hazardous Waste ," the full chemical name "This compound ," and any other information required by your institution.[2]
Table 2: Waste Container and Labeling Summary
| Waste Type | Container Type | Labeling Requirements |
| Solid | Sealed, leak-proof hazardous waste container | "Hazardous Waste," "this compound," Institutional Info |
| Liquid | Leak-proof, compatible hazardous waste bottle | "Hazardous Waste," "this compound," Institutional Info |
| Sharps | Designated sharps container for hazardous waste | "Hazardous Waste," "this compound," Biohazard Symbol |
Spill and Contamination Procedures
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Notify others in the vicinity of the spill.
-
Containment: For liquid spills, use an absorbent material to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.[2]
-
Cleanup: Carefully scoop the absorbed material or covered solid into a designated hazardous waste container.[2]
-
Decontamination: Wipe the spill area with a 70% ethanol solution or a suitable laboratory disinfectant.[2]
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent, paper towels, gloves, etc.) must be disposed of as solid hazardous waste.[2]
Disposal of Contaminated Glassware
-
Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the alkaloid residue. Collect this solvent rinse as hazardous liquid waste.[2]
-
Washing: After the initial rinse, wash the glassware thoroughly with a laboratory detergent and warm water.
Final Disposal
Store hazardous waste containers in a designated, secure area away from incompatible materials. Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: this compound Disposal Workflow.
References
Essential Safety and Logistical Information for Handling Buxbodine B
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Buxbodine B, a compound identified by CAS number 390362-51-3.[1][2][3] Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.
Chemical and Physical Properties
A summary of the known properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 390362-51-3 | [1][2] |
| Molecular Formula | C₂₆H₄₁NO₂ | [1] |
| Molecular Weight | 399.6 g/mol | [1] |
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] In the event of combustion, it may emit toxic fumes.[2] Therefore, stringent safety measures are necessary during handling.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H332 | Harmful if inhaled |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[2]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
P501: Dispose of contents/container in accordance with local regulations.[4]
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize exposure and ensure safety. The following step-by-step guidance should be followed.
Preparation and Engineering Controls
-
Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood.[2]
-
Area Designation: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked with appropriate hazard signs.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit are readily accessible and in good working order.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for protection against the hazards of this compound. The following table outlines the required PPE.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact. |
| Eye Protection | Chemical safety goggles and a face shield. | To protect eyes and face from splashes.[5] |
| Body Protection | A lab coat worn over personal clothing. | To protect skin and clothing from contamination.[5] |
| Respiratory Protection | A NIOSH-approved respirator may be required for operations with a high potential for aerosol generation. | To prevent inhalation of harmful particles. |
Handling Procedure
-
Donning PPE: Before entering the designated handling area, put on all required PPE in the correct order (e.g., lab coat, then gloves, then eye protection).
-
Weighing and Transfer:
-
Conduct all weighing and transfers of solid this compound within the chemical fume hood.
-
Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.
-
For solutions, use a calibrated pipette or syringe to transfer the liquid.
-
-
Post-Handling:
-
After handling is complete, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Carefully remove PPE, avoiding self-contamination. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Accidental Exposure and Spills
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Spill Response:
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an absorbent material from the spill kit.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste.
-
Decontaminate the spill area.
-
For large spills, evacuate the laboratory and contact the institution's emergency response team.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Solid Waste: Collect all solid waste, including contaminated PPE (gloves, lab coats), weighing paper, and absorbent materials, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any sharps (needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.[6]
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal, including emergency procedures.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
